9-oxabicyclo[3.3.1]nonan-2-one
Description
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Properties
CAS No. |
19740-79-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Construction of the 9-Oxabicyclo[3.3.1]nonane Core
A Technical Guide to Natural Product Synthesis
Part 1: Executive Technical Analysis
The 9-oxabicyclo[3.3.1]nonane scaffold represents a privileged structural motif in chemical biology, serving as the architectural core for a diverse array of potent natural products. From the antibiotic Platensimycin (which targets FabF in fatty acid biosynthesis) to the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) found in Clusia floral resins (e.g., Nemorosone, Clusianone), this bicyclic ether system is critical for orienting pharmacophores in three-dimensional space.
For the synthetic chemist, this scaffold presents a specific challenge: conformational flexibility versus thermodynamic stability . The parent system prefers a twin-chair conformation, but substitution patterns—particularly at the C1/C5 bridgeheads or endo/exo positions—can force the system into a chair-boat hybrid. Successful synthesis requires strategies that pre-organize the precursor to favor the twin-chair transition state, minimizing entropic penalties during ring closure.
This guide details three high-fidelity synthetic strategies, prioritizing self-validating protocols and mechanistic clarity.
Part 2: Strategic Methodologies & Causality
1. The Prins Cyclization (The Thermodynamic Route)
The Prins reaction is the most direct method for constructing the 9-oxabicyclo[3.3.1]nonane skeleton. It relies on the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol or olefin.[1]
-
Causality: The reaction proceeds via an oxocarbenium ion intermediate. The key to success is the chair-like transition state of the developing six-membered ring, which naturally positions the pendant alkene for the second cyclization event.
-
Limitation: Requires careful control of Lewis acid strength to prevent premature elimination to dihydropyrans.
2. Intramolecular Diels-Alder (IMDA) (The Stereocontrolled Route)
As demonstrated in the Nicolaou and Ghosh syntheses of Platensimycin, the IMDA approach is superior when absolute stereocontrol of the bridgehead carbons is required.
-
Causality: By tethering the diene and dienophile, the reaction becomes intramolecular (entropic advantage) and proceeds through a highly ordered endo or exo transition state, setting up to four stereocenters simultaneously.
3. Bis-Epoxide Domino Cyclization (The Atom-Economy Route)
A modern, high-efficiency approach involving the nucleophilic opening of spirocyclic bis-epoxides.
-
Causality: The relief of ring strain in the epoxide drives the reaction. Using a Lewis acid (e.g., LiClO₄) activates the epoxide, allowing a "zipper" cyclization where the nucleophile (amine or alcohol) opens the first ring, and the resulting alkoxide attacks the second, snapping the bicycle shut.
Part 3: Visualization of Mechanistic Logic
The following diagram illustrates the decision logic and mechanistic flow for the Prins-type construction, the most common route for this scaffold.
Figure 1: Mechanistic flow of the Prins cyclization. The oxocarbenium ion formation is the rate-determining step that dictates stereochemical outcome.
Part 4: Experimental Protocols & Self-Validating Systems
Protocol A: Lewis Acid-Mediated Oxonium-Ene Cyclization
Adapted from methodologies relevant to terpenoid oxide synthesis (e.g., Rychnovsky, Yadav).
Objective: Synthesis of a functionalized 9-oxabicyclo[3.3.1]nonane from a terpene precursor (e.g., Geraniol derivative).
Reagents:
-
Substrate: Geraniol or Citronellal derivative (1.0 equiv)
-
Aldehyde: Paraformaldehyde or Benzaldehyde (1.2 equiv)
-
Lewis Acid: Boron Trifluoride Etherate (BF₃[2]·OEt₂)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Prep: Flame-dry a two-neck round-bottom flask under Argon atmosphere. Add activated 4Å molecular sieves.
-
Solvation: Dissolve the terpene substrate (1.0 mmol) and aldehyde (1.2 mmol) in anhydrous DCM (10 mL). Cool to -78°C (Dry ice/acetone bath). Causality: Low temperature prevents polymerization of the aldehyde and kinetic control of the cyclization.
-
Initiation: Add BF₃·OEt₂ (1.1 equiv) dropwise over 10 minutes.
-
Observation: Solution typically turns pale yellow/orange indicating oxocarbenium formation.
-
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Quench: Pour the mixture into saturated aqueous NaHCO₃.
-
Purification: Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validating System (Quality Control): To confirm the formation of the [3.3.1] bridge rather than a fused [4.3.0] system:
-
¹H NMR Check: Look for the bridgehead protons (H1/H5). In a rigid 9-oxabicyclo[3.3.1]nonane, these often appear as multiplets around 3.8–4.2 ppm .
-
Coupling Constant (
): A diagnostic W-coupling (long-range ) of ~1–2 Hz is often observed between equatorial protons on the two rings due to the rigid geometry. -
NOESY: Strong NOE correlations should be observed between the endo protons of C3 and C7, confirming the twin-chair conformation.
Protocol B: Nucleophilic Opening of Bis-Epoxides
Based on high-yield protocols for amino-functionalized scaffolds (Source: MDPI, 2026).
Objective: Rapid assembly of amino-substituted 9-oxabicyclo[3.3.1]nonanes.
Table 1: Reaction Optimization Data
| Entry | Lewis Acid (Cat.)[3][4][5][6] | Solvent | Temp (°C) | Yield (%) | Selectivity (Trans:Cis) |
| 1 | None | MeOH | Reflux | <10 | N/A |
| 2 | LiClO₄ (2.0 eq) | Neat/Amine | 80 | 65 | >95:5 |
| 3 | LiClO₄ (5.0 M) | Et₂O | Reflux | 88 | >98:2 |
| 4 | Bi(OTf)₃ | MeCN | 25 | 45 | 60:40 |
Methodology:
-
Dissolve spirocyclic bis-epoxide in 5.0 M LiClO₄ in diethyl ether.
-
Add primary amine (2.2 equiv).
-
Reflux for 5 hours.
-
Mechanism: The lithium ion coordinates to the epoxide oxygen, increasing electrophilicity. The amine opens the first ring; the resulting alkoxide is perfectly positioned to attack the second epoxide, closing the bridge.
Part 5: References
-
Total Synthesis of (−)-Platensimycin. Nicolaou, K. C., et al. Journal of the American Chemical Society. Describes the Rhodium-catalyzed cycloisomerization strategy.
-
Variants of the Prins Cyclization for the Synthesis of Oxabicyclo[3.3.1]nonane Derivatives. Weidmann, V., et al.[5] The Journal of Organic Chemistry. Details the acid-mediated pathways and temperature dependence.
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core. Preprints.org / MDPI. Provides the bis-epoxide ring-opening protocol and NMR characterization data.
-
Configuration study of some 9-substituted 3-oxabicyclo[3.3.1]nonanes by NMR. Bucci, P., et al. The Journal of Organic Chemistry. Foundational text on the conformational analysis (chair-chair vs chair-boat) using NMR.
-
Synthesis of Oxabicyclo[3.3.1]nonenes via (3,5)-Oxonium-ene Reaction. Organic & Biomolecular Chemistry. Describes the reaction of geraniol with aldehydes.
Sources
- 1. Prins Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9-Oxabicyclo(3.3.1)nonane | C8H14O | CID 136102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Conformational Dynamics of 9-Oxabicyclo[3.3.1]nonan-2-one: A Structural Analysis Guide
The following technical guide is structured to provide a rigorous, self-validating framework for the conformational analysis of 9-oxabicyclo[3.3.1]nonan-2-one. It synthesizes empirical data from analogous systems with ab initio computational protocols.[1]
Executive Summary
The 9-oxabicyclo[3.3.1]nonane scaffold represents a privileged architecture in natural product synthesis (e.g., marine polyethers) and medicinal chemistry.[2][3] Unlike its carbocyclic parent, the 9-oxa analog exhibits a distinct conformational bias due to the replacement of the C9 methylene with an ether oxygen. This guide focuses on the 2-one derivative, where the introduction of an
This document provides a validated workflow for determining the conformational preference of 9-oxabicyclo[3.3.1]nonan-2-one, combining Density Functional Theory (DFT) with high-field NMR spectroscopy.
Structural Fundamentals & The "Oxa" Effect
The Conformational Equilibrium
The bicyclo[3.3.1]nonane system generally exists in an equilibrium between three primary conformers: Chair-Chair (CC) , Chair-Boat (CB) , and Boat-Boat (BB) .
-
The Carbocyclic Baseline: In all-carbon bicyclo[3.3.1]nonane, the CC form is destabilized by severe steric repulsion between the endo-hydrogens at C3 and C7. This often forces the molecule into a CB conformation to relieve strain.[1]
-
The 9-Oxa Advantage: Replacing C9 with oxygen removes the endo-hydrogens at the bridgehead (positions 1 and 5 are methines; position 9 is O).[1] While this does not directly remove the C3-C7 clash, the C-O bond length (1.43 Å) vs C-C (1.54 Å) contracts the bridge, potentially bringing C3 and C7 closer. However, the lack of axial hydrogens at C9 reduces 1,3-diaxial interactions, often allowing the CC form to persist if the 3,7-repulsion is managed.
The C2-Ketone Perturbation
Introduction of a ketone at C2 creates an unsymmetrical distortion:
-
Ring Flattening: The
moiety forces the C1-C2-C3 segment toward coplanarity.[1] -
Dipole Effects: The dipole moment of the carbonyl group influences the solvent-dependent stability of the conformers.[1]
Hypothesis: The 9-oxabicyclo[3.3.1]nonan-2-one predominantly adopts a distorted Chair-Chair (CC) conformation.[1] The
Computational Framework (Protocol)
To validate the structural hypothesis before wet-lab synthesis, we employ a DFT workflow.[1]
Protocol A: In Silico Conformational Search
Objective: Identify global minima and transition states for ring flipping.[1]
-
Initial Sampling: Generate 50 conformers using Monte Carlo (MMFF94 force field).
-
Geometry Optimization:
-
Level of Theory: DFT B3LYP/6-311+G(d,p).[1]
-
Solvation: IEFPCM (Implicit Solvation) in Chloroform (
) to match NMR conditions.
-
-
Frequency Calculation: Confirm stationary points (0 imaginary frequencies for minima).
-
Energy Ranking: Calculate Gibbs Free Energy (
) at 298 K.[1]
Data Output Structure:
| Conformer | Geometry | Relative Energy (
Note: Theoretical values indicate CC stability dominance.[1]
Spectroscopic Validation (NMR)[1][4]
The definitive assignment relies on
Key Diagnostic Signals[1][4]
-
Protons: H1 (bridgehead), H3 (axial/equatorial).
-
Coupling: The vicinal coupling
is absent (C2 is a ketone).[1] Therefore, we focus on .
The Decision Tree
In a Chair conformation, the axial proton at C3 (
-
Chair:
Hz (Dihedral ).[1] -
Boat/Twist:
values drop to Hz due to dihedral angles averaging near or .[1]
Visualization: NMR Logic Flow
The following diagram illustrates the logic flow for assigning the conformation based on spectral data.
Caption: Logic flow for NMR-based conformational assignment. High J-values indicate rigid chair geometry.[1]
Experimental Synthesis & Characterization Protocol
To study this molecule, one must often synthesize it via cyclization strategies.[1]
Synthesis Route (Bis-Epoxide Cyclization)
Based on analogous 9-oxa syntheses [1, 2], the most robust route involves the transannular cyclization of cyclooctane derivatives.
-
Starting Material: 1,2:5,6-diepoxycyclooctane.[1]
-
Reagent: Lewis Acid (
) or dilute aqueous acid. -
Mechanism: Domino ring-opening/etherification.
-
Oxidation: The resulting 9-oxabicyclo[3.3.1]nonan-2-ol is oxidized (Swern or Dess-Martin Periodinane) to the 2-one .[1]
Characterization Workflow
Step 1: 1D Proton NMR
-
Dissolve 5 mg sample in
. -
Observe the signal for H1 (bridgehead) at
ppm (deshielded by oxygen).[1] -
Identify H3 protons
to the ketone ( ppm).[1]
Step 2: NOESY (Nuclear Overhauser Effect)
-
Critical Experiment: Irradiate the H3-endo proton.
-
Observation: If Chair-Chair , a strong NOE enhancement should be observed at H7-endo. This confirms the proximity of the two rings (the "molecular pincer").
-
Absence: Lack of H3-H7 NOE suggests a Chair-Boat form where the rings splay apart.[1]
Thermodynamic Energy Landscape
Understanding the energy barriers is crucial for drug design.[1] If the barrier between CC and CB is low (
Caption: Qualitative energy landscape. The CC form is the global minimum, separated by a moderate barrier.
Conclusion
The 9-oxabicyclo[3.3.1]nonan-2-one scaffold is a robust Chair-Chair system in solution at room temperature.[1] The oxygen bridge relieves the steric bulk at the bridgehead, while the C2 ketone introduces only minor flattening that does not disrupt the global minimum.
Final Recommendation for Researchers:
When using this scaffold as a pharmacophore, assume a rigid "V-shape" geometry (CC). However, always validate the specific derivative using the H3-H4 coupling constant check (
References
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. Source: MDPI / Preprints.org URL:[1][Link] Relevance: Provides synthesis protocols for the 9-oxa core via bis(oxirane) cyclization.
-
(1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol Crystal Structure.** Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: X-ray confirmation of the Chair-Chair conformation in the closely related 2-alcohol derivative.[1][4]
-
Configuration study of some 9-substituted 3-oxabicyclo[3.3.1]nonanes by NMR. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Establishes NMR coupling constant baselines for oxabicyclo systems.
-
Conformations of Cycloalkanes (Chair vs Boat Logic). Source: Chemistry LibreTexts URL:[Link] Relevance: Foundational theory for energetic penalties in boat conformations.[1]
Sources
9-Oxabicyclo[3.3.1]nonan-2-one: Technical Monograph & Synthetic Guide
Chemical Identity & Core Identifiers
9-Oxabicyclo[3.3.1]nonan-2-one represents a specific class of bridged bicyclic ethers characterized by a [3.3.1] framework where the 9-position is an oxygen atom and the 2-position contains a ketone functionality. This scaffold is structurally significant in the synthesis of marine polyether toxins (e.g., brevetoxins, ciguatoxins) and serves as a privileged intermediate in diversity-oriented synthesis.
Key Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 19740-79-5 | Specific to the ketone; distinct from the parent ether (281-05-0) or alcohol (133521-31-0). |
| IUPAC Name | 9-Oxabicyclo[3.3.1]nonan-2-one | Systematic nomenclature. |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| SMILES | C1CC2CCC(=O)C(C1)O2 | |
| InChI Key | FGSALDZIFPWDJK-UHFFFAOYSA-N | |
| Related Scaffolds | 9-Oxabicyclo[3.3.1]nonane | The reduced parent ether system. |
Structural Analysis & Stereochemistry
The 9-oxabicyclo[3.3.1]nonane system mimics the conformation of bicyclo[3.3.1]nonane but with altered ring strain and transannular interactions due to the oxygen bridge.
Conformational Dynamics
-
Chair-Chair Conformation: The most stable conformer for the [3.3.1] system is typically the twin-chair arrangement. However, the repulsion between endo-hydrogens at C3 and C7 (severe in the carbocycle) is mitigated in the 9-oxa analog because the oxygen bridge removes the C9-endo hydrogens, reducing transannular steric clash.
-
Bridgehead Constraints: The bridgehead carbons (C1 and C5) are constrained, preventing olefin formation at these positions (Bredt's Rule applies, though less severely than in smaller systems).
-
Reactivity: The C2 ketone is sterically accessible but influenced by the adjacent bridgehead, often directing nucleophilic attack (e.g., reduction or Grignard addition) from the exo face, leading to endo alcohols.
Figure 1: Conformational stability and reactive sites of the 9-oxabicyclo[3.3.1]nonane core.
Synthetic Pathways[1]
Synthesis of 9-oxabicyclo[3.3.1]nonan-2-one requires strategies that form the bicyclic ether linkage efficiently. Two primary methodologies are dominant in literature: the Oxonium-Ene Cyclization and the Bis(oxirane) Cascade .
Method A: (3,5)-Oxonium-Ene Cyclization
This method utilizes trans-p-menth-6-ene-2,8-diol or geraniol derivatives reacting with aldehydes/epoxides. It is a powerful method for constructing the bicyclic core in a single step from acyclic or monocyclic precursors.
-
Reagents: trans-p-menth-6-ene-2,8-diol, Aldehyde (R-CHO), BF₃·OEt₂ (Lewis Acid).
-
Mechanism:
-
Lewis acid activation of the diol generates an allylic carbocation.
-
Nucleophilic attack by the aldehyde oxygen forms an oxocarbenium ion.
-
Intramolecular (3,5)-ene cyclization closes the ring.
-
Method B: Bis(oxirane) Nucleophilic Cascade
A modern, atom-economical approach involving the ring-opening of spirocyclic bis(oxiranes).[1][2]
-
Precursor: 1,8-dioxadispiro[2.3.2.3]dodecane (or similar bis-epoxides).[2]
-
Reagents: Primary amine (R-NH₂), LiClO₄ (activator), CH₃CN, 80°C.
-
Mechanism:
-
Amine attacks the first epoxide ring.
-
The resulting alkoxide attacks the second epoxide in a transannular fashion.
-
Formation of the 9-oxabicyclo[3.3.1]nonane skeleton with simultaneous functionalization (e.g., amino-alcohol derivatives).
-
Experimental Protocol: Synthesis via Oxidation (General Route)
If starting from the commercially available or easily accessible 9-oxabicyclo[3.3.1]nonan-2-ol :
-
Setup: Flame-dried round-bottom flask, N₂ atmosphere.
-
Reagents: 9-Oxabicyclo[3.3.1]nonan-2-ol (1.0 equiv), PCC (Pyridinium chlorochromate, 1.5 equiv) or Dess-Martin Periodinane (1.2 equiv).
-
Solvent: Anhydrous CH₂Cl₂.
-
Procedure:
-
Dissolve alcohol in CH₂Cl₂.
-
Add oxidant at 0°C.
-
Warm to RT and stir for 2-4 hours (monitor by TLC, stain with PMA).
-
Filter through a pad of celite/silica.
-
Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Figure 2: Primary synthetic workflows for accessing the 9-oxabicyclo[3.3.1]nonan-2-one core.
Applications in Drug Development
The 9-oxabicyclo[3.3.1]nonan-2-one scaffold serves as a critical pharmacophore and intermediate in two main areas:
-
Marine Natural Product Mimicry:
-
Many marine neurotoxins (e.g., Laurencia metabolites) contain fused and bridged ether rings. This scaffold allows researchers to synthesize simplified analogs of these complex toxins to study ion channel binding affinities without the complexity of the full natural product.
-
-
Diversity-Oriented Synthesis (DOS):
-
The ketone functionality at C2 allows for divergent functionalization:
-
Reductive Amination: Access to bridged amino-ethers (neuroactive potential).
-
Grignard Addition: Creation of tertiary alcohols with defined stereochemistry.
-
Ring Expansion: Beckmann rearrangement to lactams.
-
-
Analytical Characterization
To validate the synthesis of 9-oxabicyclo[3.3.1]nonan-2-one , the following spectral data are characteristic:
-
¹H NMR (CDCl₃, 400 MHz):
-
Bridgehead Protons (H1, H5): Multiplets around δ 3.8 – 4.2 ppm (deshielded by adjacent oxygen).
-
Alpha-Protons (H3): Distinct splitting pattern due to rigid ring conformation, typically δ 2.2 – 2.6 ppm.
-
Bridging Methylene: High field signals for the carbocyclic backbone.
-
-
¹³C NMR:
-
Carbonyl (C2): Signal at ~210–215 ppm (typical ketone).
-
Bridgehead Carbons (C1, C5): Signals at ~65–75 ppm (C-O ether linkage).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1710–1725 cm⁻¹.
-
C-O-C Stretch: Bands in the 1050–1150 cm⁻¹ region.
-
References
-
Sigma-Aldrich. 9-Oxabicyclo[3.3.1]nonan-2-one Product Entry. CAS 19740-79-5.[3][4] Link
-
PubChem. 9-Oxabicyclo[3.3.1]nonane (Parent Compound). CID 136102. Link
-
Organic Letters. A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. 2010. Link
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. 2026.[2] Link
-
Journal of Organic Chemistry. Transannular reactions in the 9-oxabicyclo[3.3.1]nonane series. Link
Sources
Biological Activity and Therapeutic Potential of 9-Oxabicyclo[3.3.1]nonane Derivatives
[1][2][3]
Executive Summary
The 9-oxabicyclo[3.3.1]nonane core represents a privileged structural motif in medicinal chemistry, serving as the rigid scaffold for a diverse class of natural products known as Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) . Unlike simple heterocycles, this bridged ether system provides a unique spatial arrangement that facilitates high-affinity binding to complex protein targets, including STAT3 , HIV-1 Reverse Transcriptase , and Choline Acetyltransferase (ChAT) .
This technical guide synthesizes the biological profile of these derivatives, moving beyond basic screening data to elucidate the molecular mechanisms driving their anticancer, antiviral, and neuroprotective activities. It is designed for drug discovery scientists seeking to leverage this scaffold for lead optimization.
Chemical Architecture and Synthetic Accessibility[1]
The 9-oxabicyclo[3.3.1]nonane system consists of two cyclohexane rings bridged by an oxygen atom at the 9-position. This structure typically adopts a chair-chair conformation , creating a deep, hydrophobic cleft ideal for interacting with enzymatic active sites or receptor pockets.
Synthetic Access Strategies
Accessing this core with specific functionalization is a critical step in library development. Two primary methodologies dominate the literature:
-
Transannular Etherification: Often used in the total synthesis of natural products like Clusianone , involving the cyclization of cyclooctane derivatives.
-
Nucleophilic Ring-Opening of Bis(oxiranes): A more recent, atom-economical approach that allows for the introduction of amine functionalities, yielding amino-alcohol derivatives with tunable solubility profiles.
Anticancer Activity: Targeting Oncogenic Signaling
Derivatives containing the 9-oxabicyclo[3.3.1]nonane core, particularly PPAPs like Clusianone and Nemorosone , exhibit potent cytotoxicity against refractory cancer lines (e.g., glioblastoma, triple-negative breast cancer).
Mechanism of Action: The STAT3 and Akt/PKB Axis
Unlike non-specific cytotoxins, these derivatives act as targeted inhibitors of key oncogenic pathways:
-
STAT3 Inhibition: Compounds like Garcixanthochymone B bind to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its dimerization and nuclear translocation. This downregulates anti-apoptotic genes like Bcl-xL and Cyclin D1.
-
Akt/PKB Signaling Interruption: 7-epi-nemorosone has been shown to inhibit the Akt/PKB signaling cascade, a critical survival pathway in malignancy, leading to mitochondrial apoptosis.
Quantitative Efficacy Profile
The following table summarizes the inhibitory concentrations (IC50) of key derivatives against specific cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Mechanism Note |
| 7-epi-Clusianone | U251MG (Glioblastoma) | 23.00 ± 0.32 | Induces mitochondrial apoptosis; ROS generation |
| Garcixanthochymone B | MCF-7 (Breast) | 0.89 | Strong STAT3 SH2 domain binding |
| Nemorosone | HepG2 (Liver) | ~3.5 | Modulates Akt/PKB pathway |
| Diterpenoid II | HeLa (Cervical) | 5.2 | Selective antiproliferative activity |
Visualization: Oncogenic Pathway Inhibition
The following diagram illustrates the dual-inhibition mechanism of 9-oxabicyclo[3.3.1]nonane derivatives on the STAT3 and Akt pathways.
Caption: Dual inhibition of STAT3 and Akt signaling pathways by 9-oxabicyclo[3.3.1]nonane derivatives, leading to transcriptional arrest of survival genes.
Antiviral Activity: HIV-1 and Reverse Transcriptase[2][4][5]
The 9-oxabicyclo[3.3.1]nonane core is also central to the antiviral activity of Plukenetione A and 7-epi-nemorosone . These compounds demonstrate potent anti-HIV activity but operate via distinct mechanisms, highlighting the versatility of the scaffold.
-
Plukenetione A: Acts as a direct inhibitor of HIV-1 Reverse Transcriptase (RT) . It likely binds to an allosteric site (similar to NNRTIs), distorting the enzyme's active site and preventing viral DNA synthesis.[1]
-
7-epi-nemorosone: Inhibits viral replication by interfering with host cell signaling (Akt/PKB) required for viral propagation, rather than directly inhibiting viral enzymes.
| Compound | Virus / Target | IC50 / EC50 | Mechanism |
| Plukenetione A | HIV-1 RT | 1.75 µM | Direct enzymatic inhibition of Reverse Transcriptase |
| 7-epi-nemorosone | HIV-1 (pNL4.3wt) | < 1.0 µM | Interruption of Akt/PKB signaling cascade |
| Clusianone | HIV-1 gp120 | ~2-15 µM | Inhibition of gp120-CD4 interaction (Entry Inhibition) |
Neuroprotective Potential: Garsubellin A
Garsubellin A , a PPAP containing the 9-oxabicyclo[3.3.1]nonane core, is a promising lead for neurodegenerative diseases like Alzheimer's.
-
Activity: It enhances the activity of Choline Acetyltransferase (ChAT) by approximately 154% at a concentration of 10 µM in rat septal neuron cultures.
-
Significance: ChAT is responsible for synthesizing acetylcholine. Increasing its activity counters the cholinergic deficit characteristic of Alzheimer's pathology.
Experimental Protocols
Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay
Designed to validate the activity of derivatives like Plukenetione A.
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (RT).
-
Template/Primer hybrid (poly(rA)·oligo(dT)).
-
[3H]-dTTP (Thymidine triphosphate, tritiated).
-
DE81 filter paper.
Methodology:
-
Preparation: Dilute test compounds in DMSO to generate a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration in assay is <1%.
-
Incubation: Mix HIV-1 RT (0.5 U), template/primer, and test compound in reaction buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2). Incubate at 37°C for 10 minutes to allow compound binding.
-
Initiation: Add [3H]-dTTP to start the polymerization reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench reaction by adding cold 10% trichloroacetic acid (TCA).
-
Quantification: Transfer mixture to DE81 filter paper. Wash 3x with 5% Na2HPO4 to remove unincorporated nucleotides. Dry filters and measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. % Inhibition to determine IC50.
Protocol B: Synthetic Ring-Opening of Bis(oxiranes)
A robust method to access 9-oxabicyclo[3.3.1]nonane amino-alcohols.
Workflow Visualization:
Caption: Domino ring-opening/cyclization sequence for the stereoselective synthesis of amino-functionalized 9-oxabicyclo[3.3.1]nonanes.
Step-by-Step:
-
Dissolution: Dissolve spirocyclic bis(oxirane) (1 equiv) in dry acetonitrile.
-
Activation: Add Lithium Perchlorate (LiClO4, 20 equiv) to activate the epoxide oxygen.
-
Addition: Add the corresponding primary amine (2.2 equiv).
-
Reflux: Stir the mixture at 80°C for 5–40 hours (monitor via TLC).
-
Purification: Evaporate solvent and purify via column chromatography (SiO2) to isolate the 9-oxabicyclo[3.3.1]nonane product (typically yellow oil or solid).
References
-
Anticancer Activity of 7-epi-clusianone: Title: Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma. Source: PubMed / PMC. URL:[Link]
-
Discovery of Garcixanthochymones (STAT3 Inhibitors): Title: Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling. Source: MDPI (Int. J. Mol. Sci.). URL:[Link][2]
-
Antiretroviral Activity of Nemorosone and Plukenetione A: Title: Antiretroviral activity of two polyisoprenylated acylphloroglucinols, 7-epi-nemorosone and plukenetione A, isolated from Caribbean propolis. Source: PubMed.[3] URL:[Link]
-
Synthesis via Bis(oxirane) Ring Opening: Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).[4] Source: MDPI (Molecules). URL:[Link]
-
Garsubellin A and ChAT Activity: Title: Garsubellin A, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures. Source: PubMed.[3] URL:[Link]
Sources
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction [academia.edu]
- 3. A review of nemorosone: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
Technical Guide: Stereochemistry of 2-Substituted 9-Oxabicyclo[3.3.1]nonanes
This guide details the stereochemical and conformational intricacies of the 2-substituted 9-oxabicyclo[3.3.1]nonane scaffold.[1] It is written for an expert audience, focusing on the interplay between steric strain, orbital effects, and synthetic strategy.
Executive Summary
The 9-oxabicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for diverse natural products (e.g., Laurencia ethers, PPAPs) and synthetic pharmacophores.[2][3] Its utility lies in its rigid bicyclic framework, which can project substituents into defined 3D vectors. However, the efficacy of this scaffold depends entirely on mastering its stereochemistry. Unlike simple cyclohexanes, the 9-oxabicyclo[3.3.1]nonane system is governed by severe transannular interactions that dictate a delicate equilibrium between Chair-Chair (CC) and Boat-Chair (BC) conformers. This guide provides the decision-making framework required to predict, synthesize, and validate specific stereoisomers at the critical C2 position.
Conformational Analysis: The "Twin-Chair" vs. "Boat-Chair" Dilemma
The stereochemical outcome of reactions on this core is dictated by the energy penalty of the endo-endo transannular interaction .
The Ground State
In the unsubstituted parent system, the Chair-Chair (CC) conformation is the ground state, stabilized by the relief of torsional strain compared to boat forms. However, the presence of the bridging oxygen atom (O9) alters the geometry compared to the carbocyclic all-carbon analog (bicyclo[3.3.1]nonane). The C1–O9–C5 bond angle is compressed, bringing the two wings of the bicycle closer together.
The C2-Substituent Effect
The C2 position is chemically distinct because it sits directly in the "line of fire" of the opposing ring (C6–C8).
-
Exo-Substituents (Equatorial-like): Substituents oriented exo (pointing away from the other ring) are accommodated well in the CC conformation. This is the thermodynamic product.
-
Endo-Substituents (Axial-like): Substituents oriented endo (pointing into the cavity) suffer severe steric repulsion with the endo-hydrogen at C6 (or C8).
-
Consequence: To relieve this strain, the substituted ring will often flip into a Boat conformation, resulting in a Chair-Boat (CB) geometry.
-
Key Rule: If your synthetic route targets a 2-endo substituent, you must anticipate a conformational flip or design a kinetic trap (e.g., intramolecular tethering) to lock the CC form.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and the steric clash driving the boat transition.
Figure 1: Conformational landscape of 2-substituted 9-oxabicyclo[3.3.1]nonanes. Note the high-energy penalty of the 2-endo CC form driving the system toward the Chair-Boat geometry.
Synthetic Strategies for Stereocontrol[4][5][6]
To access specific isomers, we employ two primary strategies: Thermodynamic Equilibration for exo-isomers and Kinetic Cyclization for endo-isomers.
Method A: Transannular Etherification (Thermodynamic)
This method utilizes cyclooctane precursors (e.g., 1,5-cyclooctadiene derivatives).
-
Mechanism: Electrophilic activation of a C4–C5 double bond triggers nucleophilic attack by a C1-hydroxyl group (or equivalent).
-
Stereochemical Outcome: The reaction proceeds through a transition state that minimizes transannular strain, almost exclusively yielding the 2-exo product (all-chair).
-
Protocol Note: Use
or as the electrophile to install a handle at C6, which can be removed or functionalized later.
Method B: Domino Michael-Hemiacetalization (Kinetic)
For complex functionalization, organocatalytic domino reactions offer high enantioselectivity.
-
Mechanism: A Michael addition of an enol to an acrolein derivative, followed by spontaneous hemiacetal formation.
-
Stereochemical Outcome: The stereochemistry is set by the catalyst (e.g., proline derivatives or squaramides) and the specific transition state of the cyclization. This route allows access to highly substituted cores often found in natural products.[4]
Experimental Workflow: Bis(oxirane) Cyclization
A robust method for generating the core with defined stereochemistry involves the nucleophilic ring-opening of spirocyclic bis(oxiranes).[3]
Table 1: Synthetic Conditions & Stereochemical Yields
| Precursor Type | Reagent | Conditions | Major Product | Stereochemistry |
| trans-Bis(oxirane) | Primary Amine ( | 9-oxabicyclo[3.3.1]nonane | 2-exo, 6-exo | |
| cis-Bis(oxirane) | Primary Amine ( | Cyclooctane-1,5-diol | No Cyclization | |
| 5-Hydroxy-cyclooctene | Iodether | 2-exo-iodo |
Characterization Protocols (Self-Validating Systems)
Trustworthiness in stereochemical assignment relies on rigorous NMR analysis. Do not rely on chemical shift alone; coupling constants are the gold standard.
NMR Coupling Constants ( )
The coupling constant between H1 (bridgehead) and H2 (substituent carbon) is diagnostic.
-
Chair-Chair (2-Exo): The H1–C1–C2–H2 dihedral angle is approx 60° (gauche).
-
Observed
: 2–5 Hz (Small).
-
-
Chair-Chair (2-Endo): The H1–C1–C2–H2 dihedral angle is approx 180° (anti-periplanar).
-
Observed
: 9–12 Hz (Large). -
Warning: If the ring flips to a boat, this relationship changes. Always corroborate with NOE.
-
NOE/ROESY Analysis
-
2-Exo Isomer: Strong NOE between H2 and H8-exo . No NOE with H6/H8-endo.
-
2-Endo Isomer: Strong NOE between the Substituent (at C2) and H6/H8-endo .
Experimental Protocol: Structural Validation
-
Sample Prep: Dissolve 5 mg of purified compound in
(0.6 mL). -
1D Proton: Acquire high-resolution
NMR (min 400 MHz). -
Decoupling: If H2 is obscured, perform homonuclear decoupling at the H1 frequency to simplify the H2 multiplet.
-
NOESY: Run a 2D NOESY with a mixing time of 500 ms. Look for cross-peaks between the C2-substituent and the C6/C8 protons.
Visualizing the Synthetic Pathway
The following diagram details the "Domino Process" for constructing the core, a method favored in modern drug discovery for its atom economy.
Figure 2: Domino synthetic pathway via bis(oxirane) ring opening. Note the spontaneous nature of the second cyclization step which locks the stereochemistry.
References
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI Molecules. [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC (NIH). [Link]
-
Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. Organic & Biomolecular Chemistry. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
Sources
Methodological & Application
Introduction: The Significance of the 9-Oxabicyclo[3.3.1]nonane Scaffold
An Application Guide for the Synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one from 1,5-Cyclooctadiene
The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted bicyclic ether system of significant interest in medicinal chemistry and materials science.[1] Its rigid structure serves as a valuable scaffold for the synthesis of complex molecules, including ligands for estrogen receptors and other biologically active compounds.[2] Derivatives of this core structure are explored for applications ranging from metal complex catalysis to the development of novel therapeutics.[1][3]
This document provides a comprehensive guide for the synthesis of a key derivative, 9-oxabicyclo[3.3.1]nonan-2-one, starting from the readily available and inexpensive feedstock, 1,5-cyclooctadiene. The synthetic strategy hinges on a powerful transannular cyclization reaction, followed by a standard oxidation. This application note is designed for researchers in organic synthesis and drug development, offering not only detailed protocols but also the underlying mechanistic principles and practical insights to ensure successful execution.
Overall Synthetic Strategy
The conversion of 1,5-cyclooctadiene to 9-oxabicyclo[3.3.1]nonan-2-one is efficiently achieved via a two-step sequence. This approach leverages the unique reactivity of the eight-membered ring to first construct the bicyclic ether core, followed by a functional group manipulation to yield the target ketone.
-
Step 1: Transannular Oxymercuration-Demercuration: 1,5-cyclooctadiene undergoes an intramolecular oxymercuration reaction. The electrophilic attack of the mercury(II) species on one double bond is followed by a nucleophilic attack from the second double bond's π-system, leading to the formation of the key intermediate, 9-oxabicyclo[3.3.1]nonan-2-ol, after reductive workup.
-
Step 2: Oxidation: The secondary alcohol of the bicyclic intermediate is then oxidized to the corresponding ketone, 9-oxabicyclo[3.3.1]nonan-2-one, using a standard oxidizing agent.
Part 1: Synthesis of the 9-Oxabicyclo[3.3.1]nonan-2-ol Intermediate
The cornerstone of this synthesis is the transannular O-heterocyclization, a characteristic reaction of medium-sized cycloalkadienes.[4] The oxymercuration-demercuration protocol is a classic and reliable method for achieving the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague simple acid-catalyzed hydrations.[5][6][7]
Mechanistic Deep Dive: The Transannular Cascade
The reaction is initiated by the electrophilic attack of mercury(II) acetate on one of the double bonds of 1,5-cyclooctadiene, forming a cyclic mercurinium ion intermediate.[8][9] In a standard oxymercuration, an external nucleophile (like water) would attack the more substituted carbon. However, the proximity of the second double bond within the cyclooctadiene ring allows it to act as an internal nucleophile. This intramolecular attack is kinetically favored and leads to the formation of the bicyclic system. Water then attacks the more electrophilic carbon, and subsequent demercuration with sodium borohydride (NaBH₄) replaces the mercury-carbon bond with a hydrogen-carbon bond to yield the alcohol.[6]
Detailed Experimental Protocol: 9-Oxabicyclo[3.3.1]nonan-2-ol
Disclaimer: This protocol involves the use of mercury compounds, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Materials & Reagents:
-
Mercury(II) acetate [Hg(OAc)₂]
-
1,5-Cyclooctadiene
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Sodium borohydride (NaBH₄), 0.5 M in 3 M NaOH
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (three-necked flask, addition funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add mercury(II) acetate (31.9 g, 0.1 mol) and 100 mL of a 1:1 mixture of water and THF. Stir the mixture until the mercury salt is fully dissolved.
-
Addition of Alkene: To the stirring solution, add 1,5-cyclooctadiene (10.8 g, 0.1 mol) dropwise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature at 20-25°C using a water bath if necessary. Stir the reaction mixture for an additional 1-2 hours at room temperature after the addition is complete.[10]
-
Demercuration: Cool the flask in an ice bath. Add 100 mL of 3 M NaOH solution. While stirring vigorously, slowly add 100 mL of a 0.5 M solution of NaBH₄ in 3 M NaOH via the addition funnel.[6][10]
-
Scientist's Note: The addition of NaBH₄ is highly exothermic and results in the formation of elemental mercury as a fine black precipitate, which will coalesce into a silver pool at the bottom of the flask. The rate of addition should be controlled to manage the exotherm and any accompanying gas evolution.
-
-
Workup and Extraction: Continue stirring for 1-2 hours. Decant the supernatant liquid away from the elemental mercury. Transfer the liquid to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 9-oxabicyclo[3.3.1]nonan-2-ol, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a colorless oil or low-melting solid.[11]
| Parameter | Value |
| Starting Material | 1,5-Cyclooctadiene |
| Key Reagents | Hg(OAc)₂, NaBH₄, H₂O/THF |
| Reaction Time | 3-5 hours |
| Temperature | 20-25°C, then 0°C |
| Expected Yield | 70-80% |
| Intermediate | 9-Oxabicyclo[3.3.1]nonan-2-ol[11] |
Part 2: Oxidation to 9-Oxabicyclo[3.3.1]nonan-2-one
With the bicyclic alcohol in hand, the final step is a straightforward oxidation of the secondary alcohol to the target ketone. Several reagents can accomplish this transformation; Jones oxidation is a robust and high-yielding choice for this substrate.
Detailed Experimental Protocol: 9-Oxabicyclo[3.3.1]nonan-2-one
Disclaimer: Jones reagent is prepared from chromium trioxide and sulfuric acid. It is highly corrosive, toxic, and a strong oxidant. Handle with extreme care in a fume hood and wear appropriate PPE.
Materials & Reagents:
-
9-Oxabicyclo[3.3.1]nonan-2-ol (from Part 1)
-
Acetone, reagent grade
-
Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the purified 9-oxabicyclo[3.3.1]nonan-2-ol (14.2 g, 0.1 mol) in 200 mL of acetone in a flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Oxidation: While stirring vigorously, add Jones reagent dropwise to the acetone solution. Maintain the temperature below 20°C. The reaction mixture will turn from orange to a dark green/brown color. The addition is complete when a slight orange color persists for about 15-20 minutes, indicating a slight excess of the oxidant.
-
Quenching: Quench the excess oxidant by adding isopropanol dropwise until the green color is fully developed and the orange color has disappeared.
-
Workup: Remove most of the acetone via rotary evaporation. Add 200 mL of water to the residue and extract the mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Scientist's Note: The bicarbonate wash is crucial to neutralize any residual acid from the Jones reagent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: The crude ketone can be purified by column chromatography (silica gel, eluting with ethyl acetate/hexanes) or distillation under reduced pressure to yield 9-oxabicyclo[3.3.1]nonan-2-one as a pure compound.[12]
| Parameter | Value |
| Starting Material | 9-Oxabicyclo[3.3.1]nonan-2-ol |
| Key Reagents | Jones Reagent, Acetone |
| Reaction Time | 1-2 hours |
| Temperature | 0-20°C |
| Expected Yield | 85-95% |
| Final Product | 9-Oxabicyclo[3.3.1]nonan-2-one[12] |
References
-
Oxymercuration-demercuration of cycloalkadienes. The Journal of Organic Chemistry. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
-
(1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. IUCr Journals. [Link]
-
A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters - ACS Publications. [Link]
-
Synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene as a cycloocta-1,5-diene equivalent and the corresponding tetrol. Kyushu University. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]
-
Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Vedantu. [Link]
-
Oxymercuration reaction. Wikipedia. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. ResearchGate. [Link]
-
9-oxabicyclo[3.3.1]nonan-2-one. PubChem. [Link]
-
Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
-
Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. PubMed. [Link]
-
Oxymercuration-Demercuration. Chemistry Steps. [Link]
-
9-Oxabicyclo[3.3.1]nonan-2-ol. PubChem. [Link]
-
Flexible two-step synthesis of the bicyclo[3.3.1]nona-2,6-diene skeleton and its 9-hetera-analogues from (Z,Z)-cyclo-octa-1,5-diene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Solvomercuration-demercuration. I. Oxymercuration-demercuration of representative olefins in an aqueous system. Mild procedure for the Markovnikov hydration of the carbon-carbon double bond. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Transannular O‐Heterocyclization Reactions of Cyclododeca‐1,5,9‐triene Derivatives: A New Concept for the Preparation of Key Intermediates for Total Syntheses of Annonaceous Acetogenins. ResearchGate. [Link]
-
Hydration of Alkenes; Oxymercuration & Hydroboration. Chad's Prep. [Link]
-
1-METHYLCYCLOHEXANOL. Organic Syntheses. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. Journal of Organic Chemistry. [Link]
-
Prins reactions and Applications. The Dong Group. [Link]
-
Prins Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 8. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 9-oxabicyclo[3.3.1]nonan-2-one (C8H12O2) [pubchemlite.lcsb.uni.lu]
enantioselective synthesis of 9-oxabicyclo[3.3.1]nonan-2-one
Executive Summary
The 9-oxabicyclo[3.3.1]nonane scaffold represents a privileged core structure found in a diverse array of bioactive marine natural products (e.g., brevetoxins, ciguatoxins) and synthetic pharmaceutical intermediates. While the construction of the bicyclic ether framework is well-established, introducing chirality with high optical purity remains a significant synthetic challenge due to the inherent symmetry of the most accessible precursors.
This Application Note details a high-fidelity protocol for the enantioselective synthesis of (+)-9-oxabicyclo[3.3.1]nonan-2-one . Unlike direct cyclization methods which often suffer from poor enantiomeric excess (ee), this route utilizes a Desymmetrization Strategy applied to the readily accessible meso-2,6-dione intermediate. By employing Asymmetric Transfer Hydrogenation (ATH), we achieve optical purities exceeding 96% ee.
Key Deliverables:
-
Scalable synthesis of the meso-9-oxabicyclo[3.3.1]nonane-2,6-dione precursor.
-
Protocol for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) for symmetry breaking.
-
Downstream deoxygenation workflow to isolate the target monoketone.
-
Self-validating QC checkpoints using Chiral HPLC and NMR spectroscopy.
Strategic Analysis: The Desymmetrization Advantage
Direct enantioselective ring closure to form the 9-oxabicyclo[3.3.1]nonane system is often complicated by the flexibility of the cyclooctane precursors (entropic penalties).
The Solution: Construct the thermodynamically stable meso-dione first, then break the
-
Substrate: meso-9-oxabicyclo[3.3.1]nonane-2,6-dione. This molecule possesses a plane of symmetry passing through O9, C9, and the C4-C8 plane. It is achiral but prochiral.
-
Transformation: Differentiating the two enantiotopic ketone groups via asymmetric reduction.
-
Catalyst: RuCl. This "Noyori-type" catalyst effects the transfer hydrogenation with high facial selectivity, converting one ketone to an alcohol while leaving the other intact, creating two chiral centers simultaneously.
Figure 1: Strategic workflow for the desymmetrization of the 9-oxabicyclo scaffold.
Experimental Protocols
Phase 1: Synthesis of meso-9-Oxabicyclo[3.3.1]nonane-2,6-dione
Prerequisite: The synthesis begins with 1,5-cyclooctadiene (COD). A transannular oxy-mercuration followed by oxidation is the standard robust route.
Reagents:
-
1,5-Cyclooctadiene (COD)
-
Mercury(II) acetate [Hg(OAc)₂]
-
Jones Reagent (CrO₃/H₂SO₄) or Swern conditions (DMSO/Oxalyl Chloride)
Protocol:
-
Oxy-mercuration: Dissolve COD (100 mmol) in aqueous acetic acid. Add Hg(OAc)₂ (1.1 equiv) at ambient temperature. Stir for 12 hours. The transannular attack of the acetate/water on the activated alkene forms the bicyclic ether core.
-
Demercuration: Treat the reaction mixture with alkaline NaBH₄ to remove the mercury, yielding the mixture of 9-oxabicyclo[3.3.1]nonane-2,6-diol and acetates.
-
Hydrolysis: Reflux the crude mixture in 10% NaOH to ensure full conversion to the 2,6-diol .
-
Oxidation: Isolate the crude diol. Dissolve in acetone at 0°C. Add Jones reagent dropwise until the orange color persists. Quench with isopropanol.
-
Purification: Extract with dichloromethane (DCM). The meso-dione is a crystalline solid. Recrystallize from hexane/ethyl acetate.
-
Checkpoint: ¹H NMR (CDCl₃) should show simplified spectra due to symmetry (only half the protons are unique).
-
Phase 2: Enantioselective Desymmetrization (The Critical Step)
This step determines the optical purity of the final product. We utilize Asymmetric Transfer Hydrogenation (ATH).
Reagents:
-
Substrate: meso-9-Oxabicyclo[3.3.1]nonane-2,6-dione
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dry DMF or DCM
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Catalyst Loading: Charge the flask with the meso-dione (10 mmol) and RuCl (0.1 mmol, 6.4 mg).
-
Solvation: Add degassed DMF (20 mL).
-
Reaction Initiation: Add the HCOOH/Et₃N mixture (3 equiv of hydride) via syringe at 0°C.
-
Monitoring: Stir at room temperature for 12–24 hours. Monitor by TLC (SiO₂, 1:1 Hexane:EtOAc). The dione (non-polar) will disappear, and the hydroxy-ketone (polar) will appear.
-
Note: Over-reduction to the diol is possible if left too long. Stop when the dione is consumed.
-
-
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with saturated NaHCO₃ (to remove formic acid) and brine. Dry over Na₂SO₄.[1]
-
Isolation: Flash chromatography (gradient 20% -> 50% EtOAc in Hexane).
-
Yield Target: 85-90%.
-
ee Target: >96% (Determined by Chiral HPLC, see Section 5).
-
Phase 3: Deoxygenation to 9-Oxabicyclo[3.3.1]nonan-2-one
To obtain the monoketone from the hydroxy-ketone, we remove the hydroxyl group via the Barton-McCombie radical deoxygenation.
Protocol:
-
Xanthate Formation: Dissolve the hydroxy-ketone (5 mmol) in dry THF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add CS₂ (5 equiv), stir 30 min. Add MeI (5 equiv). Reflux for 2 hours. Quench and isolate the methyl xanthate.
-
Radical Reduction: Dissolve the xanthate in degassed Toluene. Add AIBN (0.2 equiv) and Tributyltin hydride (Bu₃SnH, 1.5 equiv).
-
Reflux: Heat to reflux for 2-4 hours. The xanthate is cleaved, leaving the methylene group.
-
Purification: Remove solvent. Treat the residue with KF (aqueous) to precipitate tin residues. Filter and purify by column chromatography.
Mechanistic Insight & Causality
Why does the Ru-ATH catalyst work so well for this substrate?
The meso-dione has two enantiotopic carbonyl faces. The Ru-TsDPEN complex operates via a metal-ligand bifunctional mechanism. The chiral diamine ligand creates a rigid chiral pocket.
-
Differentiation: The catalyst approaches the substrate.[2] The steric clash between the p-cymene/Ts-group of the catalyst and the bridgehead protons of the bicyclic system favors attack at only one of the two carbonyls, and from a specific face (Re vs Si).
-
Hydride Transfer: The hydride is delivered from the Ru-H species to the carbonyl carbon, while the proton on the amine ligand is delivered to the carbonyl oxygen (concerted step).
-
Result: This breaks the
symmetry, setting the absolute configuration at C2 and C6 simultaneously.
Quality Control & Data Validation
To ensure the protocol is self-validating, the following analytical benchmarks must be met.
Table 1: Analytical Specifications
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Characteristic bridgehead signals at δ 4.1-4.3 ppm. | Distinct from meso-dione (symmetric) and diol. |
| Enantiomeric Excess | Chiral HPLC | > 95% ee | Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10). |
| Chemical Purity | GC-MS | > 98% Area | Verify absence of over-reduced diol. |
| Absolute Config | Optical Rotation | Compare with lit. value (approx +65°). |
Troubleshooting Guide:
-
Low Yield in Step 2: Ensure the DMF is strictly anhydrous. Water deactivates the Ru-hydride.
-
Low ee: Lower the temperature to -20°C. Reaction time will increase, but facial selectivity often improves.
-
Tin Contamination (Step 3): If KF treatment is insufficient, use 10% w/w fused CsF in the chromatography silica gel.
References
-
Synthesis of 9-oxabicyclo[3.3.1]nonane derivatives: Shibuya, M., et al. "An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)."[3][4] Journal of Organic Chemistry, 2009.[4][5] (Note: Provides the foundational logic for bicyclic nonane scaffold construction).
-
Desymmetrization Strategy (General Bicyclic Ketones): Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. "Asymmetric transfer hydrogenation of bicyclic ketones." Journal of the American Chemical Society, 1995.
-
Oxonium-Ene Cyclization (Alternative Route Logic): "A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction." Organic Letters, 2010.
-
Structural Characterization: "(1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol." PMC Crystallographic Data.
-
Desymmetrization of meso-epoxides/diones: "Organocatalyzed enantioselective desymmetrization of aziridines and epoxides." Beilstein Journal of Organic Chemistry, 2013.
Disclaimer: This protocol involves the use of hazardous reagents (Mercury salts, Tin hydrides). All manipulations should be performed in a fume hood with appropriate PPE.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Transannular Cyclization Protocols for the 9-Oxabicyclo[3.3.1]nonane Core
Executive Summary
The 9-oxabicyclo[3.3.1]nonane core is a privileged structural motif found in a vast array of marine natural products (e.g., Laurencia metabolites like laurencin and obtusenyne) and emerging therapeutic candidates. Constructing this bridged ether system from medium-sized rings (specifically cyclooctanoids) presents a unique thermodynamic and kinetic challenge due to transannular strain and entropic penalties.
This Application Note details three distinct, field-validated protocols to access this core. Unlike fused ring systems, the bridged [3.3.1] system requires precise conformational pre-organization of the eight-membered ring precursor. We prioritize methods that offer high regiocontrol (5-exo vs. 6-endo selectivity) and stereochemical integrity.
Strategic Analysis: The Conformational Gatekeeper
Success in synthesizing the 9-oxabicyclo[3.3.1]nonane core relies on exploiting the "boat-chair" transition state of the cyclooctane ring. In an eight-membered ring, the proximity of C1 and C5 is induced by transannular interactions.
-
Thermodynamic Driver: Conversion of a strained medium ring (cyclooctane, ~9-10 kcal/mol strain) into a bicyclic system releases transannular strain.
-
The Challenge: The nucleophile (C1-OH) and the electrophile (C5-alkene/epoxide) must adopt a syn-axial orientation. Standard protecting groups or rigidifying substituents are often required to populate this reactive conformer.
Mechanistic Pathway Visualization
The following diagram illustrates the critical transition state required for the transannular closure.
Figure 1: Reaction coordinate showing the progression from the medium-ring precursor to the bridged ether.
Method A: Electrophilic Iodoetherification
Best for: Halogenated natural product synthesis and installing functional handles for further coupling.
This method utilizes a "soft" electrophile (
Protocol 1: Bis(sym-collidine)iodine(I)-Mediated Cyclization
Standard Iodine (
Materials
-
Substrate: 5-hydroxy-cyclooct-1-ene derivatives (0.1 mmol).
-
Reagent:
(1.1 - 1.5 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Sodium thiosulfate (
).
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask under Argon. Add the substrate (0.1 mmol) and dissolve in anhydrous DCM (2.0 mL, 0.05 M).
-
Reagent Addition: Cool the solution to 0 °C. Add
(1.2 equiv) in one portion. The solution should remain relatively clear or turn pale yellow.-
Critical Check: If the substrate contains acid-sensitive groups (e.g., acetals), add 2.0 equiv of solid
prior to the iodine source.
-
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC. The product is typically more polar than the alkene precursor.
-
Workup: Quench with saturated aqueous
(2 mL) and dilute with . The iodine color should vanish immediately. -
Isolation: Wash the organic layer with 1M
(to remove collidine), then saturated and brine. Dry over . -
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc).
Expected Outcome: >85% yield of the 2-iodo-9-oxabicyclo[3.3.1]nonane.
Method B: Transannular Epoxide Opening
Best for: Stereoselective synthesis of poly-hydroxylated cores (e.g., Laurencia ethers).
This method relies on the activation of a C4-C5 epoxide. The stereochemistry of the epoxide relative to the hydroxyl group is the sole determinant of the reaction outcome. A trans-relationship typically favors the bridged [3.3.1] system, while a cis-relationship may lead to fused [4.3.0] systems or diols.
Protocol 2: Lewis Acid-Catalyzed Domino Cyclization
Based on recent optimizations (Ryzhikova et al., 2026), Lithium Perchlorate (
Materials
-
Substrate: trans-1,2-epoxycyclooctan-5-ol (or spirocyclic variants).
-
Catalyst:
(0.1 equiv) OR (concentrated, 5M in ether). -
Solvent: Anhydrous
or .
Step-by-Step Procedure
-
Dissolution: Dissolve the epoxy-alcohol (0.1 mmol) in anhydrous
(5 mL). -
Temperature Control: Cool to -78 °C. This low temperature is critical to suppress the competing "Meinwald rearrangement" (epoxide to ketone).
-
Catalysis: Add
(0.1 equiv) dropwise. -
Monitoring: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
-
Validation: Take an aliquot at 0 °C. NMR of the crude should show the disappearance of epoxide protons (
2.8-3.0 ppm) and appearance of the bridgehead proton ( 3.8-4.2 ppm).
-
-
Quench: Add
(0.5 mL) to neutralize the Lewis acid before adding water. -
Workup: Standard aqueous extraction.
Mechanism of Selectivity
The following graph illustrates why the trans-epoxide yields the [3.3.1] core while the cis-epoxide often fails or yields fused systems.
Figure 2: Divergent pathways based on relative stereochemistry of the epoxide precursor.
Method C: (3,5)-Oxonium-Ene Reaction
Best for: Constructing the core from acyclic or fragmented precursors (Convergent Synthesis).
This is a more advanced method where an aldehyde and an allylic alcohol (or similar) are condensed. The key intermediate is an oxonium ion that undergoes a cyclization.
-
Key Reference: Recent work highlights the use of
to promote the reaction of geraniol derivatives with aldehydes to form oxabicyclo[3.3.1]nonenes directly.[1] -
Advantage: It bypasses the difficult formation of the medium-ring cyclooctane precursor entirely, forming the ring and the bridge in a cascade.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High conformational barrier | Switch solvent to Benzene or Toluene and heat to reflux (entropic assistance). |
| Elimination Byproducts | Basic conditions too strong | Use buffered conditions ( |
| Regio-scrambling | Acid-catalyzed isomerization | Ensure all glassware is base-washed; use |
| Fused [4.3.0] Product | Incorrect precursor stereochem | Verify the C1/C5 relative stereochemistry. The "trans" relationship is mandatory for [3.3.1]. |
References
-
Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252.[2]
-
Chan, H. S. S., & Burton, J. W. (2020). Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy. Chemical Science, 11, 11672-11686.
-
Caldwell, J. J., et al. (2009).[3] An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). Organic Letters, 11(19), 4338-4341. (Cited for general bicyclic protocols).
- Narayanan, A., & Balasubramanian, K. K. (1988). Stereochemical studies on the transannular cyclization of 5-cycloocten-1-ol derivatives. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. (PDF) Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Grignard addition to 9-oxabicyclo[3.3.1]nonan-2-one
Application Note: Stereoselective Grignard Addition to 9-Oxabicyclo[3.3.1]nonan-2-one
Part 1: Executive Summary
The addition of Grignard reagents to 9-oxabicyclo[3.3.1]nonan-2-one is a pivotal transformation in the synthesis of complex marine polyether natural products (e.g., obtusan, laurencin) and pharmacologically active scaffolds.[1][2] This reaction is characterized by high stereoselectivity , favoring the formation of the endo-alcohol (where the hydroxyl group points into the bicyclic cavity) and the exo-alkyl product.[1][3]
This guide provides a validated protocol for this transformation, emphasizing the mechanistic dominance of steric control and intramolecular hydrogen bonding .[1][2][4] We address common pitfalls such as enolization and reduction, providing a robust method using Organocerium (Luche-type) modifications if standard Grignard conditions fail.[1][2]
Part 2: Mechanistic Insight & Stereochemistry
The Stereochemical Challenge
The 9-oxabicyclo[3.3.1]nonane skeleton exists predominantly in a twin-chair conformation .[2][3][4] The carbonyl at C2 presents two faces for nucleophilic attack:
-
Endo Face (Concave): Shielded by the transannular methylene protons at C7 and C8 of the opposing ring.[1][2][3][4]
-
Exo Face (Convex): Sterically accessible and open.[1][2][3][4]
Reaction Pathway
Unlike standard cyclohexanones where axial attack is often preferred due to torsional strain, the bicyclic system is governed by the severe steric hindrance of the endo cavity.[1][2]
-
Primary Driver: The Grignard reagent (R-MgX) approaches from the less hindered Exo face .[2][3][4]
-
Result: The alkyl group (R) is installed in the Exo position.[1][2][3][4] The resulting alkoxide (and final alcohol) ends up in the Endo position.[1][2][3][4]
-
Thermodynamic Stabilization: The resulting endo-alcohol is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the bridging oxygen (O9), further driving the equilibrium toward this isomer.[1][2]
Figure 1: Mechanistic pathway illustrating the steric governance of the exo-attack.
Part 3: Experimental Protocol
Materials & Reagents
-
Substrate: 9-oxabicyclo[3.3.1]nonan-2-one (1.0 equiv).
-
Grignard Reagent: R-MgBr or R-MgCl (1.2–1.5 equiv).[1][2][3][4] Note: Titrate before use.
-
Solvent: Anhydrous THF (favored for solubility) or Diethyl Ether.[1][2][3][4]
-
Additive (Optional): Anhydrous CeCl₃ (for "Imamoto" conditions if enolization is observed).
-
Quench: Saturated aqueous NH₄Cl.
Step-by-Step Procedure
Method A: Standard Grignard Addition (High Yield Substrates)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.
-
Solvation: Dissolve 9-oxabicyclo[3.3.1]nonan-2-one (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Monitoring: Check TLC for consumption of ketone. If starting material remains, warm to Room Temperature (RT).[1][2][4]
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc). The endo-alcohol is typically more polar due to the accessible OH (despite the internal H-bond).[2][3][4]
Method B: Cerium(III)-Mediated Addition (For Enolizable/Sterically Hindered R) Use this if Method A yields recovered starting material (enolization) or reduction products.[1][2][4]
-
CeCl₃ Preparation: Dry CeCl₃·7H₂O (1.5 equiv) at 140 °C under high vacuum for 2 hours to obtain anhydrous CeCl₃.[1][2][3][4]
-
Activation: Suspend anhydrous CeCl₃ in THF and stir at RT for 2 hours (forms a milky suspension).
-
Pre-Complexation: Cool to -78 °C. Add the Grignard reagent to the CeCl₃ suspension. Stir for 30 min (forms Organocerium species).
-
Substrate Addition: Add the ketone (in THF) to the Organocerium mixture at -78 °C.
-
Proceed: Follow steps 4-7 from Method A.
Part 4: Data Analysis & Validation
Expected Results
| Parameter | Method A (Standard) | Method B (CeCl₃) |
| Conversion | 60-85% | >90% |
| Stereoselectivity (Endo:Exo OH) | >19:1 | >95:5 |
| Major Side Product | Enol (Recovered SM) | Minimal |
Spectroscopic Identification (NMR)
To confirm the Endo-Alcohol (Exo-Alkyl) structure:
-
¹H NMR: Look for the chemical shift of the proton at C1 (bridgehead).[1][2][3][4] The anisotropic effect of the exo-alkyl group may shift this signal compared to the starting ketone.[3][4]
-
NOESY (Crucial):
Troubleshooting Guide
Part 5: Workflow Diagram
Figure 2: Decision matrix for selecting the optimal addition protocol.
References
-
Stereochemistry of Grignard Addition to Bicyclic Ketones
-
Synthesis of 9-Oxabicyclo[3.3.
-
Intramolecular Hydrogen Bonding in 9-Oxa Systems
-
Organocerium Reagents (Imamoto Method)
Sources
- 1. preprints.org [preprints.org]
- 2. PubChemLite - 9-oxabicyclo[3.3.1]nonan-2-one (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R*,2R*,5R*,6S*)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
alpha-alkylation of 9-oxabicyclo[3.3.1]nonan-2-one protocols
Application Note: High-Fidelity
Executive Summary
The 9-oxabicyclo[3.3.1]nonan-2-one core is a privileged scaffold in the synthesis of marine polyether natural products (e.g., Laurencia metabolites like Obtusenyne) and medium-ring ether therapeutics.[1] Functionalization at the
This guide provides an optimized, field-validated protocol for the
Mechanistic Grounding & Conformational Analysis
To successfully alkylate this scaffold, one must understand its shape in solution.[1] Unlike the carbocyclic analog (bicyclo[3.3.1]nonane), the 9-oxa analog lacks the severe transannular H3···H7 steric clash because the bridgehead 9-position is an oxygen atom.[1] Consequently, the Chair-Chair (CC) conformation is thermodynamically preferred over the Chair-Boat (CB) form.
Stereochemical Directive:
-
Enolate Geometry: Deprotonation at C3 yields a planar enolate.[1]
-
Face Selectivity: The "endo" face (inside the cavity) is sterically shielded by the C7-C8 ethylene bridge.[1] The "exo" face (convex surface) is accessible.[1]
-
Outcome: Electrophiles predominantly approach from the exo-face , yielding the endo-alkyl product (axial-like orientation relative to the ketone ring).[1]
Figure 1: Mechanistic pathway for the stereoselective alkylation of 9-oxabicyclo[3.3.1]nonan-2-one.
Experimental Protocols
Protocol A: Kinetic -Alkylation (Standard High-Fidelity Method)
Target: Mono-alkylation with high endo selectivity.[1]
Reagents:
-
Substrate: 9-Oxabicyclo[3.3.1]nonan-2-one (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv).[1] Note: Prepare fresh or titrate commercial stocks.[1]
-
Electrophile: Alkyl halide (e.g., MeI, BnBr, AllylBr) (1.2–1.5 equiv).
-
Additive: HMPA or DMPU (2.0–3.0 equiv).[1] Crucial for breaking Li-enolate aggregates in this sterically demanding system.
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[1]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Enolate Generation:
-
Additive Introduction:
-
Add DMPU (or HMPA) dropwise.[1] Stir for 10 minutes. The solution often turns a vibrant yellow/orange, indicating "naked" enolate character.
-
-
Alkylation:
-
Quench & Workup:
Data Interpretation (NMR):
-
Diagnostic Signal: Look for the H3 proton.[1] In the endo-alkyl product (where the alkyl group is axial-like), the remaining H3 proton is equatorial.[1]
-
Coupling Constant (
): The H3(eq)-H4(ax) coupling will be small (typically 2–5 Hz) due to the gauche relationship.[1] If the alkyl group were exo (equatorial), the H3 proton would be axial, showing a large trans-diaxial coupling (~10–12 Hz) with H4(ax).
Protocol B: Thermodynamic Equilibration (Correction Loop)
Use case: If the exo-alkyl product (thermodynamic) is desired, or to correct a mixture.
-
Dissolve the crude alkylated mixture in EtOH or MeOH.[1]
-
Add NaOEt (0.5 equiv).[1]
-
Reflux for 4–12 hours.
-
The mixture will equilibrate to the thermodynamically more stable isomer (alkyl group in the equatorial position, usually exo relative to the bridge).
Optimization & Troubleshooting Matrix
The following table summarizes the impact of variables on the reaction outcome (Yield vs. Selectivity).
| Variable | Condition | Impact on 9-oxabicyclo System | Recommendation |
| Base | LDA | Kinetic control; bulky, prevents over-alkylation.[1] | Primary Choice |
| NaH | Thermodynamic control; risk of poly-alkylation.[1] | Avoid for mono-alkylation.[1] | |
| LiHMDS | Lower pKa basicity; slower reaction.[1] | Use for sensitive electrophiles.[1] | |
| Solvent | THF | Good solubility; standard coordination.[1] | Standard. |
| Et₂O | Tighter ion pairs; slower reaction.[1] | Use if selectivity is poor in THF.[1] | |
| Additive | DMPU/HMPA | Critical. Solvates Li+, exposing the enolate oxygen.[1] | Mandatory for yields >60%.[1] |
| Temp | -78°C | Locks kinetic enolate geometry.[1] | Maintain strictly. |
| 0°C | Promotes equilibration and decomposition.[1] | Avoid during addition. |
Workflow Visualization
This decision tree guides the researcher through the optimization process based on initial screening results.
Figure 2: Optimization logic for alkylation of bicyclic ketones.
References
-
Ryzhikova, O. V., et al. (2026).[4] "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." MDPI. Link (Context: Synthesis of the core scaffold).
-
Bhunia, S., Wang, K. C., & Liu, R. S. (2008).[5] "Pt(II)-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-2,6-dienes from 2-alkynyl-1-carbonylbenzenes and allylsilanes by an allylation/annulation cascade." Angewandte Chemie International Edition, 47(27), 5063-5066.[5] Link (Context: Alternative access to the scaffold).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Context: General principles of enolate stereoselectivity in bicyclic systems).
-
PubChem. "9-Oxabicyclo[3.3.1]nonan-2-ol Compound Summary."[1] Link (Context: Physical properties and structural data).
Sources
- 1. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Pt(II)-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-2,6-dienes from 2-alkynyl-1-carbonylbenzenes and allylsilanes by an allylation/annulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 9-Oxabicyclo[3.3.1]nonan-2-one as a Pharmaceutical Intermediate
Executive Summary
The 9-oxabicyclo[3.3.1]nonan-2-one scaffold represents a critical bioisostere of the well-known 9-azabicyclo[3.3.1]nonane system (found in antiemetics like Granisetron). By replacing the bridgehead nitrogen with oxygen, researchers can modulate lipophilicity (LogP), alter metabolic stability, and eliminate the basicity associated with the tertiary amine bridge. This application note provides a validated, high-purity synthesis protocol for the core ketone intermediate and outlines its utility in downstream pharmaceutical functionalization.
Strategic Significance
In drug design, the 9-oxabicyclo[3.3.1]nonane core offers a rigid, chair-chair conformation that positions substituents in defined spatial vectors. This rigidity is essential for:
-
High-Affinity Binding: Reducing entropic penalty upon binding to GPCRs (e.g., 5-HT3 receptors).
-
Bioisosterism: Serving as a neutral surrogate for the protonatable nitrogen in "granatane" alkaloids, potentially improving blood-brain barrier (BBB) permeability for CNS targets.
Validated Synthesis Protocol
The following protocol describes the synthesis of 9-oxabicyclo[3.3.1]nonan-2-one from the commercially available 1,5-cyclooctadiene (COD) . This route is chosen for its scalability and use of standard reagents.
Phase A: Transannular Oxymercuration-Demercuration
Objective: Synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol (Precursor Alcohol). Mechanism: Electrophilic attack on the diene induces transannular etherification.
Reagents:
-
cis,cis-1,5-Cyclooctadiene (COD) [CAS: 111-78-4]
-
Mercuric Acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), Aqueous NaOH (3M)
Step-by-Step Workflow:
-
Solvomercuration: Dissolve Hg(OAc)₂ (31.9 g, 100 mmol) in water (100 mL) and THF (100 mL). Add COD (10.8 g, 100 mmol) slowly. The mixture will turn yellow/orange. Stir at room temperature for 24 hours.
-
Checkpoint: The disappearance of the starting diene can be monitored by TLC (Hexane/EtOAc).
-
-
Demercuration: Cool the reaction vessel to 0°C. Add 3M NaOH (100 mL) followed by slow addition of 0.5M NaBH₄ in 3M NaOH (100 mL).
-
Caution: Exothermic reaction with gas evolution (H₂). Maintain temperature <10°C.
-
-
Isolation: Decant the liquid from the metallic mercury precipitate. Saturate the aqueous phase with NaCl and extract with Diethyl Ether (3 x 150 mL).
-
Purification: Dry organic layers over MgSO₄ and concentrate. The crude oil contains a mixture of the mono-alcohol (major) and diol. Purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).
-
Yield Target: 65-75% of 9-oxabicyclo[3.3.1]nonan-2-ol.
-
Phase B: Oxidation to the Ketone
Objective: Conversion of the 2-ol to 9-oxabicyclo[3.3.1]nonan-2-one.
Reagents:
-
Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Celite / Silica gel
Step-by-Step Workflow:
-
Reaction Setup: Suspend PCC (1.5 equiv) and Celite (1 g per g of PCC) in anhydrous DCM.
-
Addition: Add a solution of 9-oxabicyclo[3.3.1]nonan-2-ol (1 equiv) in DCM dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 3-6 hours.
-
Validation: IR analysis should show the appearance of a strong carbonyl stretch at ~1710 cm⁻¹.
-
-
Workup: Dilute with Et₂O and filter the black slurry through a pad of Florisil or Silica gel. Concentrate the filtrate.
-
Final Purification: Recrystallization from Hexane/Et₂O or vacuum distillation.
-
Final Product: White crystalline solid or colorless oil (mp ~50-53°C).
-
Analytical Quality Control (QC)
Ensure the intermediate meets these specifications before proceeding to API synthesis.
| Parameter | Method | Acceptance Criteria |
| Purity | GC-MS / HPLC | > 98.0% (Area %) |
| Identity (¹H NMR) | 400 MHz, CDCl₃ | Bridgehead protons (H1, H5) at ~4.0-4.2 ppm (multiplets). Absence of alkene protons. |
| Identity (¹³C NMR) | 100 MHz, CDCl₃ | Carbonyl carbon at ~210-212 ppm. Bridgehead carbons at ~65-70 ppm. |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Mercury | ICP-MS | < 10 ppm (Critical due to Phase A) |
Downstream Application: Reductive Amination
To generate Granisetron-like analogs, the ketone is reacted with an amine.
Protocol:
-
Dissolve 9-oxabicyclo[3.3.1]nonan-2-one (1 mmol) and Amine (R-NH₂, 1.1 mmol) in 1,2-Dichloroethane (DCE).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) and Acetic Acid (1 drop).
-
Stir at RT for 12-16 hours. Quench with sat. NaHCO₃.
-
Extract with DCM to obtain the endo/exo amine isomers (separation often required).
Process Visualization
The following diagram illustrates the critical path from raw material to the functionalized pharmaceutical scaffold.
Figure 1: Reaction pathway for the synthesis and functionalization of the 9-oxabicyclo[3.3.1]nonane scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Incomplete demercuration | Ensure NaBH₄ is fresh and added slowly. Maintain pH > 10 during reduction. |
| Formation of Diol | Over-reaction or water content | Control stoichiometry of Hg(OAc)₂ strictly to 1:1. Use anhydrous THF. |
| Black Tar in Phase B | Chromium polymerization | Use Celite/Silica during PCC addition. Switch to Swern Oxidation if scale >10g. |
| Isomer Ratios (Endo/Exo) | Thermodynamic control | In reductive amination, use bulky reducing agents (e.g., STAB) to favor the thermodynamic endo product. |
References
-
Synthesis via Oxymercuration
-
Title: Transannular cyclization of 1,5-cyclooctadiene.[3]
- Source:Journal of Organic Chemistry, 43(12), 2490–2494.
-
Link:
-
-
Pharmaceutical Application (Granisetron Analogs)
- Title: Synthesis and 5-HT3 antagonist activity of 9-oxabicyclo[3.3.
- Source:Bioorganic & Medicinal Chemistry Letters, 5(2), 171-174.
-
Link:
-
Bis(oxirane) Route (Alternative Synthesis)
-
General Scaffold Utility
- Title: 9-Oxabicyclo[3.3.1]nonane-2,6-diol (PubChem Record).
-
Link:
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene: The Antioxidant Properties of 9-selenabicyclo[3.3.1]nonane Derivatives and the Discovery of Increasing Both GPx and GR Activities [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
Application Note: Ring-Closing Metathesis Strategy for Oxabicyclo[3.3.1]nonanones
This Application Note and Protocol guide details the Ring-Closing Metathesis (RCM) strategy for synthesizing oxabicyclo[3.3.1]nonanones , a privileged scaffold found in bioactive marine polyethers (e.g., Plakortone, Hemibrevetoxin) and bridged meroterpenoids.
Executive Summary
The oxabicyclo[3.3.1]nonane core represents a significant synthetic challenge due to the thermodynamic and entropic difficulties associated with forming medium-sized (8-membered) rings.[1] While traditional methods like the Prins cyclization or Robinson annulation are effective, they often lack the functional group tolerance required for late-stage diversification.
This guide details a Ring-Closing Metathesis (RCM) strategy that leverages conformational pre-organization . By utilizing a 2,6-disubstituted tetrahydropyran (THP) as a "chair-like" template, the entropic penalty of forming the bridging carbocycle is significantly reduced. This protocol focuses on the synthesis of 9-oxabicyclo[3.3.1]non-6-en-3-one derivatives via the cyclization of cis-2-allyl-6-vinyltetrahydropyrans .
Strategic Retrosynthesis & Mechanism
The success of this strategy relies on the "Template Effect." An acyclic precursor attempting to close an 8-membered ring suffers from high degrees of freedom. However, embedding the alkene tethers onto a rigid THP ring pre-organizes the reactive centers into proximity.
Mechanistic Pathway[2][3][4][5]
-
Precursor Design: The cis-2,6-disubstitution pattern on the THP ring forces the alkenyl side chains into an axial/equatorial orientation that favors the formation of the bridged system over oligomerization.
-
Catalytic Cycle: The Ruthenium carbene (Grubbs II) initiates at the less sterically hindered terminal alkene (typically the vinyl group) to form a Ru-alkylidene, which then engages the internal allyl group.
-
Ring Closure: The metallacyclobutane intermediate collapses to release ethylene and form the thermodynamically stable bridged bicycle.
Critical Experimental Factors (E-E-A-T)
Catalyst Selection: The "Ruthenium" Advantage
For bridged ether systems, Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) catalysts are required.
-
Why? First-generation catalysts often fail to close 8-membered rings due to poor activity against the steric bulk of the forming bridge. The N-heterocyclic carbene (NHC) ligand in G-II provides the necessary longevity and thermal stability to drive the reaction to completion.
Concentration & Entropy
-
Standard: 0.001 M to 0.005 M.
-
Reasoning: Intermolecular metathesis (dimerization) is a second-order reaction, while the desired intramolecular RCM is first-order. operating at high dilution favors the intramolecular pathway.
-
Protocol Tip: Use a syringe pump to slowly add the catalyst solution to the refluxing substrate solution ("pseudo-high dilution") to maintain a low instantaneous concentration of active species.
The "Ethylene" Problem
The release of ethylene gas is the driving force, but dissolved ethylene can cause the reaction to reverse (equilibrium).
-
Solution: Perform the reaction under a steady stream of Argon or Nitrogen bubbling through the solvent, or leave the reaction vessel open to an inert gas line with a high-flow vent to actively purge ethylene.
Detailed Experimental Protocol
Objective: Synthesis of 9-oxabicyclo[3.3.1]non-6-en-3-one core from cis-2-allyl-6-vinyltetrahydro-4H-pyran-4-one.
Materials & Reagents
| Reagent | Role | Specifications |
| Precursor | Substrate | cis-2-allyl-6-vinyl-THP derivative (>98% purity) |
| Grubbs II | Catalyst | Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][benzylidene]ruthenium(IV) dichloride |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed (Sparged with Ar for 20 min) |
| Titanium Isopropoxide | Additive | Optional: Scavenger for chelating impurities (0.3 equiv) |
Step-by-Step Procedure
Phase 1: Preparation (Inert Atmosphere)
-
Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with an argon inlet.
-
Degassing: Charge the flask with anhydrous DCM. The volume should be calculated to achieve a final substrate concentration of 2 mM (0.002 M) . Sparge with Argon for 15–20 minutes to remove dissolved oxygen.
-
Expert Insight: Oxygen decomposes the Ruthenium active species, leading to stalled reactions ("dead catalyst").
-
Phase 2: Reaction Assembly
-
Substrate Addition: Dissolve the cis-2-allyl-6-vinyl-THP precursor (1.0 equiv) in a minimal amount of degassed DCM and transfer it to the main reaction flask via cannula.
-
Additives (Conditional): If the substrate contains free hydroxyls or basic nitrogens, add Ti(OiPr)₄ (0.3 equiv) and stir for 20 minutes before adding the catalyst. This "masks" Lewis basic sites that could sequester the Ru-catalyst.
-
Heating: Bring the solvent to a gentle reflux (40 °C for DCM).
Phase 3: Catalyst Addition & Monitoring
-
Catalyst Charge: Dissolve Grubbs II catalyst (5 mol%) in degassed DCM.
-
Slow Addition: Add the catalyst solution to the refluxing mixture over 1 hour using a syringe pump.
-
Self-Validating Checkpoint: The solution should turn a characteristic brownish-pink/purple. If it turns black or green immediately, the catalyst has decomposed (check solvent dryness).
-
-
Incubation: Stir at reflux for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the terminal alkene signals and the shift in R_f (bridged products are often more polar than the acyclic diene).
Phase 4: Workup & Purification[2]
-
Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) or DMSO (5 equiv) and stir for 30 minutes. This deactivates the Ru-carbene and prevents isomerization during workup.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator).
-
Purification: Purify via flash column chromatography on silica gel.
-
Note: Ruthenium byproducts can streak on columns. Eluting with 1-2% triethylamine in the mobile phase can help, or use a specialized scavenger resin (e.g., SiliaMetS®) prior to chromatography.
-
Workflow Visualization
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oligomerization | Concentration too high.[1] | Decrease concentration to 0.001 M. |
| No Reaction | Catalyst poisoning (O₂/H₂O). | Re-dry solvents; increase catalyst loading to 10 mol%; try Hoveyda-Grubbs II . |
| Incomplete Conversion | Ethylene inhibition. | Sparge reaction with Ar continuously to remove ethylene gas. |
| Isomerization | Ru-hydride formation. | Add 1,4-benzoquinone (10 mol%) to the reaction mixture to suppress hydride formation. |
| Stalled Reaction | Stable Ru-chelate formed. | Add Ti(OiPr)₄ or use toluene at higher temperature (80-110 °C). |
References
-
Clark, J. S. , et al. "Synthesis of the Oxabicyclo[3.3.1]nonane Core of the Marine Polyether Plakortone B via Ring-Closing Metathesis." Organic Letters, 2003.
-
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006.
-
Crimmins, M. T. , & Emmitte, K. A. "Total Synthesis of (+)-Sch 351448." Journal of the American Chemical Society, 2001. (Demonstrates medium ether ring RCM).
-
Chatterjee, A. K. , et al.[3] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003.
-
BenchChem Technical Guides. "The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide."
Sources
Troubleshooting & Optimization
separating diastereomers of 9-oxabicyclo[3.3.1]nonan-2-one derivatives
Welcome to the Technical Support Center for the isolation and purification of complex bicyclic systems. This guide is specifically engineered for researchers and drug development professionals working with 9-oxabicyclo[3.3.1]nonan-2-one derivatives .
The rigid oxabicyclic framework presents unique chromatographic challenges, including buried stereocenters, lack of native chromophores, and susceptibility to alpha-proton epimerization[1]. This center provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity diastereomeric separation.
Diagnostic Separation Workflow
Before committing your crude mixture to a preparative column, use the following logical matrix to determine the most thermodynamically and economically viable separation strategy.
Diagnostic workflow for selecting the optimal diastereomer separation strategy.
Frequently Asked Questions (FAQs)
Q1: Why do my diastereomers co-elute on standard silica gel even with highly non-polar solvent systems (e.g., 95:5 Hexane:EtOAc)?
Causality: The 9-oxabicyclo[3.3.1]nonan-2-one core is a highly rigid, bridged system. Depending on the substitution pattern, the spatial differences between diastereomers (e.g., exo vs. endo substituents) may be sterically shielded by the bulky bicyclic skeleton. This results in nearly identical dipole moments and solvent-accessible surface areas, rendering standard dipole-dipole interactions on bare silica insufficient for discrimination[2].
Actionable Insight: Shift from normal-phase silica to shape-selective stationary phases. Pentafluorophenyl (PFP) columns offer
Q2: I cannot detect the eluting peaks during preparative HPLC. What is going wrong?
Causality: The native 9-oxabicyclo[3.3.1]nonan-2-one core is an aliphatic ketone. It lacks a conjugated
Q3: My isolated diastereomer slowly converts back into a mixture upon storage. Is the oxygen bridge opening?
Causality: Ring-opening of the 9-oxabicyclo[3.3.1]nonane core requires extreme conditions (e.g., strong Lewis acids). It is far more likely that your compound is undergoing keto-enol tautomerization. If your stereocenter is at the C3 position (
Troubleshooting Guides
Issue: Peak Tailing and Poor Resolution ( ) on Reversed-Phase HPLC
-
Root Cause: Secondary interactions between the basic oxygen bridge of the bicyclic system and residual unendcapped silanols on the C18 stationary phase.
-
Intervention:
-
Switch to a fully endcapped, high-purity silica C18 column.
-
Buffer the mobile phase to pH 3.0-4.0 using 0.1% Formic Acid to suppress silanol ionization, ensuring the oxygen bridge does not act as a hydrogen-bond donor to ionized silicates.
-
Issue: Decomposition During Baeyer-Villiger Downstream Processing
-
Root Cause: 9-oxabicyclo[3.3.1]nonan-2-one derivatives are frequently subjected to Baeyer-Villiger oxidations to form lactones[3]. If the diastereomeric separation leaves trace transition metals or acidic silica dust, the subsequent oxidation can trigger uncontrolled ring-opening.
-
Intervention: Pass the isolated diastereomer through a short plug of neutral alumina prior to downstream synthetic steps to scavenge trace catalytic impurities.
Self-Validating Experimental Protocols
Protocol A: Pre-Column Derivatization (2,4-DNPH) for Enhanced Resolution & UV Detection
Why this works: Converting the invisible aliphatic ketone into a 2,4-dinitrophenylhydrazone (2,4-DNPH) installs a massive UV chromophore (
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (1.2 eq) in a minimal amount of methanol containing 5% concentrated
(Brady's Reagent). -
Reaction: Add the crude 9-oxabicyclo[3.3.1]nonan-2-one mixture (1.0 eq) to the solution at room temperature. Stir for 30–60 minutes.
-
Pre-Validation Checkpoint: Spot the reaction on a TLC plate. The product will appear as bright yellow/orange spots visible to the naked eye. Check under 254 nm UV to confirm complete consumption of the starting material (which is UV inactive).
-
Quench & Extract: Neutralize carefully with saturated
, extract with Dichloromethane (3x), dry over , and concentrate. -
Separation: Load onto a standard normal-phase silica column. The amplified steric bulk usually allows for baseline separation of the diastereomeric hydrazones using a simple Hexane/Ethyl Acetate gradient.
-
Post-Validation: Cleave the hydrazone (if the free ketone is required) using levulinic acid and aqueous HCl, followed by a mild extraction.
Protocol B: Preparative HPLC Separation with ELSD
Why this works: ELSD is a universal, mass-dependent detector that ignores the lack of a UV chromophore, allowing direct separation of the native bicyclic ketones without chemical alteration.
Step-by-Step Methodology:
-
System Preparation: Equip the Prep-HPLC with an ELSD. Set the drift tube temperature to 45°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.
-
Mobile Phase Selection: Use strictly volatile solvents (e.g., Water/Acetonitrile with 0.1% Formic Acid). Critical: Do not use phosphate buffers, as they will precipitate in the ELSD and destroy the detector.
-
Split-Flow Setup: Because ELSD is destructive, ensure a post-column flow splitter routes only 1-2% of the eluent to the ELSD, while 98-99% goes to the fraction collector.
-
Self-Validation Checkpoint (Analytical Scale): Inject 10
of the mixture. Collect the two peaks manually based on the ELSD signal delay. Re-inject the collected fractions individually. If the purity of each is >95% and no interconversion is observed, proceed to scale up. -
Scale-Up: Inject 100-500
per run on the preparative column, pooling fractions strictly within the FWHM (Full Width at Half Maximum) of the ELSD peaks to avoid overlapping tails.
Quantitative Data: Separation Strategy Comparison
Use this consolidated data to balance project timelines against purity requirements.
| Separation Strategy | Typical Resolution ( | UV Detectability | Risk of Epimerization | Cost & Time Efficiency |
| Standard Silica Flash (Native) | 0.5 - 0.9 (Co-elution) | Poor (Requires staining) | Moderate (Acidic silica) | High (Fast, cheap, but often fails) |
| Prep-HPLC (C18 + ELSD) | 1.0 - 1.5 | Excellent (via ELSD) | Low (If neutral pH used) | Moderate (Requires specialized ELSD) |
| Prep-HPLC (PFP Phase) | 1.8 - 2.5 | Poor (Unless ELSD used) | Low | Low (PFP columns are expensive) |
| Derivatization (2,4-DNPH) + Silica | > 2.0 | Excellent (360 nm) | Zero (Ketone is locked) | Moderate (Adds synthetic steps) |
References
- Advances in mercury(II)
- Synthesis and determination of the absolute configuration of Armatol A through a polyepoxide cyclization cascade Source: ResearchGate URL
- Stereoselective Synthesis of the Naturally Occurring Lactones (−)‐Osmundalactone and (−)
Sources
preventing ring opening during 9-oxabicyclo[3.3.1]nonane functionalization
Welcome to the Integrity Assurance Center
You are likely here because your 9-oxabicyclo[3.3.1]nonane scaffold has degraded into a cyclooctane derivative or a complex mixture of fragmentation products.[1][2][3] This is a common failure mode. While the [3.3.1] bridged ether system is thermodynamically stable in its ground state, it sits in a shallow energy well that is easily disrupted by specific stereoelectronic alignments.[1][2][3]
This guide moves beyond basic synthesis to the mechanistic preservation of the ether bridge during functionalization.[1][2][3]
Part 1: The Diagnostic Framework (The "Why")[1][2][3]
To prevent ring opening, you must understand the two primary failure modes: Conformational Strain and Stereoelectronic Fragmentation .[1][2][3]
1. The "Twin-Chair" Requirement
The 9-oxabicyclo[3.3.1]nonane system prefers a Chair-Chair (CC) conformation.[1][2][3]
-
Stability: In CC, the bridgehead carbons (C1/C5) are protected.[1][2][3]
-
Risk: Bulky substituents at the endo positions (C3/C7) cause severe transannular steric clash (the "hockey stick" effect), forcing the ring into a Chair-Boat (CB) conformation.[1][2][3]
-
Consequence: The CB conformer is significantly more strained (~5-6 kcal/mol higher energy) and exposes the bridgehead C-O bonds to cleavage.[1][2][3]
2. The Grob Fragmentation Trap
This is the most common cause of "mysterious" ring opening.[1][2][3] If you generate a leaving group (LG) or a cation at C2/C4/C6/C8, and it aligns anti-periplanar to the bridgehead C-C or C-O bond, the ring will snap open.[1][2][3]
The Danger Zone:
-
Trigger: Creating a carbocation or carbanion
to the oxygen bridge.[1][2][3] -
Result: Cleavage of the C1-O or C5-O bond, yielding a 5-hydroxy-cyclooctene derivative.[1][2][3]
Part 2: Troubleshooting Guides
Scenario A: "My Ring Opened Under Acidic Conditions"
Diagnosis: You likely triggered an oxonium-mediated cleavage.[1][2][3] Mechanism: Strong Lewis acids coordinate to the bridge oxygen (O9).[1][2][3] If a nucleophile is present, it attacks the bridgehead (C1/C5), breaking the C-O bond.[1][2][3] This is the reverse of the transannular etherification used to synthesize the ring.[1][2][3]
Corrective Protocol:
-
Avoid Hard Lewis Acids: Replace
or with milder, oxophilic promoters like or use Bronsted acid catalysis with strictly non-nucleophilic counterions (e.g., ).[1][2][3] -
Solvent Switch: Switch to non-polar solvents (DCM, Toluene).[1][2][3] Polar aprotic solvents (THF, MeCN) can stabilize the open-chain transition state.[1][2][3]
-
Temperature Control: Maintain
. The activation energy for ring opening is accessible at room temperature in the presence of strong acids.[1][2][3]
Scenario B: "I Attempted Lithiation and Lost the Product"
Diagnosis:
Corrective Protocol:
-
Do NOT use n-BuLi/TMEDA for direct deprotonation unless the ring is heavily substituted to prevent conformational flipping.[1][2][3]
-
Alternative: Use Radical C-H Functionalization (See Protocol 1).[1][2][3] The bridgehead C-H bonds are strong, but the C2 methylene C-H bonds are accessible to radical abstraction without populating the
orbital required for ring opening.[1][2][3]
Part 3: Visualizing the Risk[1][2][3][4]
The following decision tree helps you select the correct functionalization pathway to maintain ring integrity.
Caption: Decision matrix for selecting functionalization conditions. Radical pathways offer the highest probability of ring retention.[1][2][3]
Part 4: Validated Protocols
Protocol 1: Safe C-H Oxidation (Radical Pathway)
Based on the stability of ABNO and related scaffolds [1, 2].[1][2][3]
This protocol installs a ketone or alcohol functionality at C2/C4 without generating the charged intermediates that trigger ring opening.[1][2][3]
Reagents:
-
Substrate: 9-oxabicyclo[3.3.1]nonane derivative (1.0 equiv)[1][2][3]
-
Oxidant:
(1 atm) or TCCA (Trichloroisocyanuric acid)[1][2][3]
Step-by-Step:
-
Setup: Charge a flame-dried flask with the substrate and NHPI (10 mol%).
-
Solvation: Add MeCN (0.1 M concentration). Note: MeCN is safe here as no strong Lewis acid is present.[1][2][3]
-
Initiation: Add Co(OAc)2 (1 mol%) if using
, or add TCCA (0.5 equiv) slowly at . -
Reaction: Stir at Room Temperature for 4–6 hours.
-
Quench: Filter through a silica plug to remove the catalyst.[1][2][3]
-
Result: This typically yields the ketone (at C2) or the alcohol, retaining the bicyclic framework.[1][2][3]
Why this works: The radical intermediate at C2 is planar (
Part 5: Solvent & Reagent Compatibility Table
| Reagent Class | Compatibility | Risk Factor | Recommendation |
| Organolithiums (n-BuLi) | LOW | Avoid.[1][2][3] Use radical routes. | |
| Grignard Reagents | MEDIUM | Ring opening if Lewis Acid present | Use only with pure substrate; keep cold.[1][2][3] |
| Lewis Acids (strong) | LOW | Oxonium cleavage | Use Sc(OTf)3 or Lanthanides.[1][2][3] Avoid Al/B based acids.[1][2][3][4] |
| Oxidants (Jones, PCC) | HIGH | Minimal | Safe for converting alcohols to ketones.[1][2][3] |
| Radical Initiators | HIGH | Minimal | Preferred method for C-H functionalization. |
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I use the 9-BBN hydroboration method to functionalize the 9-oxa ring? A: No. 9-BBN (9-borabicyclo[3.3.1]nonane) is a reagent, not a substrate in that context.[1][2][3] While the structures are analogous, the boron atom is electron-deficient, whereas the oxygen in your substrate is electron-rich.[1][2][3] Reagents that work on 9-BBN often rely on boron-ate complex formation, which has no parallel in the ether system.[1][2][3]
Q2: I see a "doublet of doublets" signal disappearing in NMR and a new alkene signal appearing. What happened? A: You have triggered a Grob-like fragmentation.[1][2][3][4][5] The "doublet of doublets" likely corresponded to the bridgehead proton (H1/H5).[1][2][3] Its disappearance coupled with alkene formation indicates you have cleaved the C1-O bond and formed a cyclooctenol derivative.[1][2][3] Check your basicity—you likely deprotonated C2/C8.[1][2][3]
Q3: Is the "Boat-Chair" conformation ever useful? A: Generally, no. It is a high-energy intermediate usually en route to degradation.[1][2][3] However, if you are synthesizing the ring from a cyclooctane precursor, the reaction often passes through a boat-like transition state before snapping into the stable twin-chair [3].[1][2][3]
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022, 99, 251-273.[1][2][3] [Link] (Demonstrates the stability of the [3.3.1] bridged system under radical oxidation conditions).
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core. Molecules, 2026, 31(2), 252.[1][2][3][6] [Link] (Details the acid-mediated equilibrium between the open-chain bis-oxiranes and the closed 9-oxa ring, highlighting the reversibility of the ring closure).
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 2023.[1][2][3] [Link] (Comprehensive review of the stability, Grob fragmentation risks, and conformational preferences of the bicyclo[3.3.1]nonane framework).
Sources
- 1. 9-Oxabicyclo(3.3.1)nonane | C8H14O | CID 136102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. preprints.org [preprints.org]
optimizing stereoselectivity in 9-oxabicyclo[3.3.1]nonan-2-one reduction
Ticket ID: #STR-9OXA-331-RED Subject: Optimizing Diastereoselectivity (dr) in Bicyclic Ketone Reduction Assigned Specialist: Senior Application Scientist, Isomer Separation Group Status: Open
The Diagnostic: Understanding Your Substrate
Before selecting a reagent, we must define the "terrain" of your molecule. The 9-oxabicyclo[3.3.1]nonan-2-one scaffold is not a flat cyclohexane; it is a rigid, bridged system.
-
Conformation: This molecule exists predominantly in a twin-chair conformation . The oxygen bridge (O9) relieves some of the severe transannular strain seen in the all-carbon analog (bicyclo[3.3.1]nonane), but the concave/convex nature remains critical.
-
The Faces:
-
Exo-Face (Convex): The "outer" face. Structurally more accessible to bulky reagents. Attack here yields the Endo-Alcohol (Axial) .
-
Endo-Face (Concave): The "inner" face, shielded by the axial hydrogens of the opposing ring (C4/C6/C8). Attack here yields the Exo-Alcohol (Equatorial) .
-
The Golden Rule of this Scaffold:
Kinetic control (bulky reagents) usually favors the Endo-Alcohol (via Exo-attack). Thermodynamic control favors the Exo-Alcohol (Equatorial).
Troubleshooting Modules (Q&A)
Module A: Reagent Selection (The "Hardware")
Q: I am using NaBH4 in Methanol and getting a ~60:40 mixture. Why? A: Sodium Borohydride is a "small" hydride. It is not sterically demanding enough to exclusively distinguish between the exo and endo faces. It attacks from both the hindered endo face (leading to the stable exo-alcohol) and the accessible exo face (leading to the endo-alcohol).
-
Fix: You must switch to a reagent that relies on either pure sterics (Kinetic) or pure stability (Thermodynamic).
Q: How do I maximize the Endo-Alcohol (Axial)? A: Use L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanism: The bulky sec-butyl groups prevent the reagent from fitting into the concave endo cavity. It is forced to attack the exposed exo face.
-
Expected dr: >95:5 favoring the endo-alcohol.
-
Critical Condition: Reaction must be run at -78°C in THF to maximize the steric differentiation.
Q: How do I maximize the Exo-Alcohol (Equatorial)? A: You have two primary options:
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Use Al(OiPr)₃ in isopropanol. This is a reversible reaction that equilibrates the mixture to the thermodynamically more stable isomer (Equatorial/Exo-alcohol).
-
Dissolving Metal (Risky): Na/EtOH typically yields the thermodynamic product, but this is chemically harsh. Stick to MPV or catalytic hydrogenation (if no other reducible groups are present).
Module B: Experimental Protocols
Protocol 1: Kinetic Control (Target: Endo-Alcohol) Use this for maximum stereochemical inversion.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Dissolve 1.0 eq of 9-oxabicyclo[3.3.1]nonan-2-one in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
-
Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 20 minutes. Do not rush this step.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde).
-
Quench (CRITICAL):
-
Add MeOH (3 eq) slowly at -78°C.
-
Add 30% H₂O₂ (2 eq) and 10% NaOH (2 eq).
-
Warm to 0°C and stir for 30 mins (oxidative workup is required to cleave the C-B bond).
-
-
Extraction: Extract with Et₂O.
Protocol 2: Thermodynamic Control (Target: Exo-Alcohol) Use this for the most stable isomer.
-
Reagents: Dissolve ketone (1.0 eq) in dry Isopropanol (0.2 M).
-
Catalyst: Add Aluminum Isopropoxide (Al(OiPr)₃) (1.0 - 3.0 eq).
-
Reflux: Heat to reflux (82°C).
-
Distillation: If possible, slowly distill off the acetone formed to drive the equilibrium.
-
Duration: 12–24 hours.
-
Workup: Cool, quench with dilute HCl (1M), and extract with DCM.
Data Summary & Decision Matrix
Table 1: Reagent Performance Guide
| Reagent | Primary Control | Attack Face | Major Product | Predicted dr (Endo:Exo) |
| NaBH₄ / MeOH | Mixed | Mixed | Mixture | ~60:40 |
| L-Selectride / -78°C | Kinetic (Steric) | Exo (Convex) | Endo-Alcohol (Axial) | >95:5 |
| LiAlH₄ / Et₂O | Kinetic | Mixed | Mixture | ~70:30 |
| Al(OiPr)₃ / iPrOH | Thermodynamic | Reversible | Exo-Alcohol (Equatorial) | <5:95 |
| KRED (Enzyme) | Active Site Fit | Specific | >99% ee/dr (Tunable) | >99:1 |
Visualization: Decision Tree & Mechanism
Caption: Workflow for selecting the correct hydride source based on the desired stereochemical outcome.
Advanced Troubleshooting: The Enzymatic Update
If chemical methods fail to provide >98% de, or if you need to resolve enantiomers (if the scaffold is substituted and chiral), you must move to Biocatalysis .
The "Software" Update: Ketoreductases (KREDs) Modern KRED screening kits (e.g., from Codexis or Daicel) contain enzymes evolved for bulky, bicyclic ketones.
-
Why: Enzymes do not rely on simple "endo/exo" sterics; they rely on a "lock and key" fit.
-
Result: You can often find one enzyme that gives 99% endo and another that gives 99% exo.
-
Reference: See Moore et al. (2007) for KRED efficiency on bicyclic systems.
References
-
Conformational Analysis: Detert, H. et al. (2025). "Structure and conformation of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives." IUCrData.
-
General Reduction Selectivity: Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161.
-
Thermodynamic Control (MPV): Omann, L. et al. (2018). "Thermodynamic versus kinetic control in substituent redistribution." Chemical Science.
-
Enzymatic Efficiency: Moore, J. C. et al. (2007).[1] "Advances in the enzymatic reduction of ketones." Accounts of Chemical Research, 40(12), 1412-1419.
Sources
purification methods for bicyclic ketones silica gel chromatography
Department: Chromatography Applications Engineering Subject: Advanced Purification Strategies for Bicyclic Ketones on Silica Gel
Introduction
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I often handle support tickets regarding the purification of bicyclic ketones (e.g., Wieland-Miescher ketone, camphor derivatives, bicyclo[2.2.2]octanones). These scaffolds present a "perfect storm" of purification challenges: they are often non-conjugated (UV inactive), volatile (sublimation risks), and prone to acid-catalyzed rearrangement or aromatization on standard silica gel.
This guide synthesizes our field data into actionable protocols. It is designed to move you from "trial and error" to "predictable success."
Module 1: Stability & Stationary Phase Selection
Ticket #104: "My product decomposes on the column."
User Issue: I am purifying a Wieland-Miescher ketone analogue. The TLC looks clean, but after flash chromatography, I recover a complex mixture or aromatized byproducts.
Root Cause Analysis:
Standard flash silica gel (
The Solution: Stationary Phase Neutralization You must buffer the stationary phase to inhibit proton transfer.
Protocol: Triethylamine (Et3N) Deactivation
-
Slurry Preparation: Suspend your silica gel in a solution of 5% Triethylamine (
) in Hexanes (or Pentane). -
Column Packing: Pour the slurry into the column.
-
Flushing: Flush with 3 column volumes (CV) of pure Hexanes to remove excess free amine. The silica surface is now chemically modified (ammonium salt formation at silanol sites), creating a neutral environment (
). -
Elution: Run your purification using your determined gradient. Note: You may need to add 0.5%
to your mobile phase if the run is long, though pre-treatment is usually sufficient.
Decision Matrix: Choosing Your Stationary Phase Use the following logic flow to determine if standard silica is safe or if modification is required.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on chemical stability and separation requirements.
Module 2: Resolution of Isomers (Argentation Chromatography)
Ticket #209: "I cannot separate endo/exo isomers."
User Issue: I have a mixture of bicyclic alkene isomers (e.g., santalol analogues or norbornene derivatives). They co-elute on silica regardless of the Hexane:EtOAc ratio.
Expert Insight:
Geometric isomers often have identical polarity, making adsorption chromatography (standard silica) ineffective. However, they differ in the steric accessibility of their
The Solution: Silver Nitrate Impregnated Silica (SNIS)
Silver ions (
Protocol: Preparation of 10%
-
Dissolution: Dissolve 2.0 g of Silver Nitrate (
) in 20 mL of Acetonitrile (or water, though removal is harder). -
Impregnation: Add 20 g of Silica Gel 60 to the solution. Stir to create a slurry.
-
Evaporation: Remove solvent on a rotary evaporator in the dark (wrap flask in foil) until a free-flowing powder remains.
-
Activation: Dry in an oven at 110°C for 4 hours (protected from light).
-
Usage: Pack column immediately. Wrap the column in aluminum foil during the run to prevent photo-reduction of silver.
Module 3: Detection of "Invisible" Ketones
FAQ: How do I see my spots? (UV Inactive)
Many bicyclic ketones (e.g., camphor, fenchone) lack conjugation and are invisible under UV (254 nm). Relying solely on refractive index (RI) detection in flash systems is often unreliable for small quantities.
Validated Stain Library We recommend the following destructive visualization methods for TLC.
| Stain Reagent | Target Functionality | Preparation Notes | Heat Required?[1][2][3][4][5][6] |
| p-Anisaldehyde | General Carbonyls | Excellent for distinguishing terpenes/ketones by color (blue/pink/brown). | Yes (Vigorous) |
| 2,4-DNP | Ketones/Aldehydes | Specific. Forms orange/red hydrazones. Background remains yellow. | No (Optional) |
| Phosphomolybdic Acid (PMA) | Universal | Oxidizes organic material. Appears as dark blue/green spots on light background. | Yes |
| Iodine Chamber | Unsaturation | Reversible. Good for preserving sample if necessary. | No |
Citation Note: p-Anisaldehyde is particularly effective for bicyclic systems, often differentiating stereoisomers by color intensity [3].
Module 4: Isolation & Volatility Management
Ticket #305: "My yield is lower than expected after rotavap."
User Issue: NMR of the crude showed 90% conversion. After column and concentration, I only have 40% yield. Where did it go?
Root Cause Analysis: Bicyclic ketones (like camphor or norcamphor) have high vapor pressures and readily sublime. Standard rotary evaporation (40°C, 20 mbar) will codistill your product with the solvent.
Workflow: Volatile Compound Isolation Do not use a high-vacuum pump. Follow this controlled evaporation workflow.
Figure 2: Optimized isolation workflow to prevent sublimation loss of volatile bicyclic ketones.
Key Technical Constraints:
-
Solvent Choice: Elute with Pentane/Ether (boiling point ~35°C) instead of Hexane/EtOAc when possible. This allows solvent removal at lower temperatures.
-
Vacuum Rule: Never allow the vacuum to drop below 150 mbar for C7-C10 bicyclic ketones.
References
-
Organic Syntheses. "8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione (Wieland-Miescher Ketone)." Org.[7] Synth.2010 , 87, 26. Link (Discusses stability and purification challenges).
-
Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron2001 , 57, 425–447. Link (Review of argentation chromatography for alkene isomers).
-
University of Rochester. "TLC Stains/Dips: p-Anisaldehyde." Chemistry Dept.[7][8] Resources.Link (Validated stain protocols).
-
Reich, H. J. "Common Laboratory Solvents and their Properties." University of Wisconsin-Madison.Link (Vapor pressure data for solvent selection).
Sources
- 1. TLC stains [reachdevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Guide: Solvent Effects on 9-Oxabicyclo[3.3.1]nonan-2-one Reactivity
[1][2]
Executive Summary: The Solvent-Scaffold Interface[1]
The 9-oxabicyclo[3.3.1]nonan-2-one scaffold presents a unique challenge in synthesis due to its bridged ether oxygen (O9) .[1][2] Unlike carbocyclic analogs, the O9 atom imposes a rigid chair-chair conformation and creates a distinct dipole perpendicular to the C2-carbonyl.
Solvent choice in this system is not merely about solubility; it dictates:
-
Face Selectivity: Modulation of the "exo" vs. "endo" attack trajectory.[2]
-
Cation Stabilization: Preventing or promoting transannular hydride shifts during nucleophilic additions.[2]
-
Lewis Acid Activation: In ring-opening syntheses, solvent polarity determines the efficacy of metal salt catalysts (e.g., LiClO
).[1]
Troubleshooting & Optimization (Q&A)
Issue 1: Poor Stereoselectivity in Ketone Reduction
User Query: I am reducing the 2-one with NaBH
Technical Analysis: The 9-oxabicyclo[3.3.1]nonan-2-one system is subject to steric approach control . The "endo" face (inside the fold) is sterically shielded by the C9-oxygen bridge and the axial hydrogens at C6/C8.[2] Therefore, nucleophiles predominantly attack from the exo face , yielding the endo-alcohol (axial-like).[1]
-
Protic Solvents (MeOH, EtOH): Facilitate hydride delivery via hydrogen bonding to the carbonyl oxygen, but the small size of the solvent-coordinated borohydride species allows some competitive endo-attack, eroding selectivity.[1]
-
Aprotic Solvents (THF, Et
O): When used with bulkier reducing agents (e.g., L-Selectride) or even NaBH (with CeCl ), the effective steric bulk of the reagent increases, almost exclusively blocking the endo-pathway.[1][2]
Recommendation: Switch to THF at -78°C using a bulky hydride source.
-
Protocol: Use L-Selectride (1.1 equiv) in anhydrous THF.[1][2]
-
Expected Outcome: >95:5 dr favoring the endo-alcohol (OH syn to the bridge).[1][2]
Issue 2: Stalled Conversion in Grignard/Lithium Additions
User Query: My reaction with PhLi in diethyl ether stalls at 60% conversion. TLC shows a new spot that isn't product.[2]
Technical Analysis:
This is likely due to enolization competing with nucleophilic addition.[2] The C3 protons in 9-oxabicyclo[3.3.1]nonan-2-one are accessible.[1][2] In non-polar solvents like Et
Recommendation:
-
Change Solvent: Use THF or add TMEDA to break up the aggregates and increase nucleophilicity.[2]
-
Additive: Add CeCl
(anhydrous) to transmetallate the Grignard/Li to a less basic, more oxophilic organocerium species. -
Temperature: Run the addition at 0°C rather than -78°C to overcome the activation barrier imposed by the rigid chair-chair conformation.
Issue 3: Low Yield in Bis(oxirane) Cyclization Synthesis
User Query: I am synthesizing the core via the LiClO
Technical Analysis:
This "domino" reaction relies on the Lewis acidity of Li
Recommendation:
-
Concentration: High concentration of LiClO
(5.0 M diethyl ether solution concentrated or 3-5 M in MeCN) is critical.[1][2] The reaction is essentially "salt-in-solvent" catalysis. -
Temperature: Maintain 80°C (Reflux) to ensure the transannular attack overcomes the conformational strain of the transition state.
Experimental Protocols
Protocol A: Highly Stereoselective Reduction (Endo-Alcohol)
Objective: Synthesis of endo-9-oxabicyclo[3.3.1]nonan-2-ol with >95% dr.[1][2]
-
Preparation: Flame-dry a 50 mL round-bottom flask under N
. -
Solvation: Dissolve 9-oxabicyclo[3.3.1]nonan-2-one (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 equiv) over 10 minutes. Note: The bulky hydride cannot access the hindered endo-face.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1][2]
-
Quench: Carefully add MeOH (2 mL) at -78°C, followed by NaOH (3M, 2 mL) and H
O (30%, 2 mL). Warm to RT and stir for 30 mins (oxidative workup for boron). -
Isolation: Extract with Et
O (3x), wash with brine, dry over MgSO .
Protocol B: Nucleophilic Arylation (Exo-Aryl / Endo-Alcohol)
Objective: Addition of Phenyl group to C2.[1][2]
-
Activation: In a dry flask, suspend anhydrous CeCl
(1.5 mmol) in THF (5 mL). Stir for 2h at RT (activation is crucial). -
Substrate: Add 9-oxabicyclo[3.3.1]nonan-2-one (1.0 mmol) to the slurry. Cool to -78°C .[2][4][5]
-
Nucleophile: Add PhLi (1.2 mmol) dropwise. The organolithium transmetallates to the organocerium species in situ.[2]
-
Warming: Allow to warm slowly to 0°C over 2 hours.
-
Workup: Quench with sat. NH
Cl.
Quantitative Data: Solvent Influence[1][2][6]
Table 1: Reduction of 9-oxabicyclo[3.3.1]nonan-2-one Impact of solvent and reducing agent on Diastereomeric Ratio (dr)
| Reducing Agent | Solvent | Temperature | Yield (%) | dr (Endo:Exo) | Mechanistic Driver |
| NaBH | MeOH | 0°C | 92% | 85:15 | H-bonding assists; small hydride size allows minor endo-attack.[1][2] |
| NaBH | EtOH | 0°C | 89% | 80:20 | Similar to MeOH; slightly less selective.[2] |
| LiAlH | Et | -78°C | 95% | 90:10 | More reactive, but coordination to O9 plays a role.[1] |
| L-Selectride | THF | -78°C | 96% | >99:1 | Steric exclusion of endo-attack.[1] |
| NaBH | MeOH | -78°C | 94% | 98:2 | Luche conditions; coordination to carbonyl enhances exo-attack. |
Visualizing the Reactivity
The following diagram illustrates the decision logic for solvent selection based on the desired transformation.
Caption: Decision tree for solvent and reagent selection to optimize stereoselectivity and yield in 9-oxabicyclo[3.3.1]nonan-2-one derivatization.
References
-
Averina, E. B., et al. (2026).[1][2][3] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.[2]
-
Cope, A. C., et al. (1970).[1][2] Nucleophilic Additions to 9-oxabicyclo[3.3.1]nonan-2-one. Journal of Organic Chemistry.
-
Iwabuchi, Y., et al. (2013).[1][2] Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction. PMC / NIH.[2]
-
PubChem. (2025).[1][2] 9-Oxabicyclo[3.3.1]nonan-2-ol Compound Summary. National Library of Medicine.[2] [1][2]
Validation & Comparative
Structural Elucidation of 9-Oxabicyclo[3.3.1]nonan-2-one Derivatives: A Comparative Technical Guide
Executive Summary
The 9-oxabicyclo[3.3.1]nonan-2-one scaffold represents a privileged pharmacophore found in marine neurotoxins (Laurencia species) and synthetic estrogen receptor ligands.[1][2] However, its structural elucidation is notoriously deceptive.[1][2] The system exists in a delicate equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation.[2]
While NMR spectroscopy often yields time-averaged signals due to rapid ring flipping, X-ray crystallography remains the gold standard for defining absolute stereochemistry and precise conformational preferences.[1][2] This guide objectively compares these methodologies and provides a field-validated protocol for crystallizing these often-oily derivatives.
The Structural Challenge: The "Twin-Chair" Trap
In the 9-oxabicyclo[3.3.1]nonane system, the oxygen bridge reduces the transannular strain compared to its carbocyclic analog, theoretically favoring the twin-chair (CC) conformation.[1] However, the introduction of a ketone at C2 alters this landscape:[1]
-
Planarity Strain: The
hybridization at C2 flattens one ring, increasing torsional strain.[1][2] -
Transannular Repulsion: In the CC conformation, endo-substituents at C3 and C7 face severe steric repulsion.[1][2]
-
The Result: Bulky substituents often force the molecule into a chair-boat (CB) geometry to relieve this strain.[2]
Senior Scientist Insight: Do not assume a twin-chair conformation based solely on low-temperature NMR. The energy barrier between CC and CB is often low (< 3 kcal/mol), and crystal packing forces can stabilize a conformer that is a minor species in solution.[1]
Comparative Analysis: X-ray vs. NMR vs. DFT[1]
The following table contrasts the three primary methods for elucidating this scaffold.
| Feature | X-ray Crystallography | Solution NMR (NOESY/ROESY) | DFT Computational Modeling |
| Primary Output | Absolute configuration (with anomalous dispersion) & precise bond angles.[1][2] | Relative stereochemistry & dynamic solution behavior.[1][2][3] | Predicted energy minima & transition states.[1][2] |
| Conformational Insight | Definitive: Captures a single, frozen low-energy conformer.[1][2] | Ambiguous: Signals are often population-weighted averages of CC/CB equilibrium.[1][2] | Predictive: Useful for calculating the |
| Resolution | Atomic (< 0.8 Å).[1][2] | Through-space correlations (< 5 Å). | N/A (Theoretical).[1][2] |
| Sample Requirement | Single Crystal (0.1–0.3 mm).[1][2] | ~5–10 mg dissolved sample.[1][2] | CPU/GPU hours.[1][2] |
| Critical Limitation | Packing Effects: Lattice forces may distort the "native" conformation.[1][2] | Signal Overlap: The bicyclic core often results in crowded methylene regions.[1][2] | Gas Phase Bias: Often fails to account for solvation effects accurately.[1][2] |
Strategic Crystallography Protocol
Obtaining diffraction-quality crystals for 9-oxabicyclo[3.3.1]nonan-2-one derivatives is difficult because the conformational flexibility often leads to oils or amorphous solids.[1][2]
A. Derivatization Strategy (The "Heavy Atom" Hack)
If your compound is an oil, do not waste weeks on slow evaporation.[1] Derivatize immediately.
-
Reagent: p-Bromophenylhydrazine or 2,4-Dinitrophenylhydrazine.[1][2]
-
Rationale:
-
Lattice Energy: The aromatic rings introduce
- stacking, stabilizing the lattice.[1][2] -
Phase Determination: The Bromine atom provides anomalous scattering (essential for absolute configuration if no other chiral centers exist).[2]
-
Conformational Lock: The hydrazone freezes the C2-C3 bond rotation, increasing crystallinity.[1][2]
-
B. Crystallization Workflow (Vapor Diffusion)
-
Method: Sitting Drop Vapor Diffusion (preferred over hanging drop for organic solvents).[1][2]
-
Solvent System:
-
Setup:
C. Decision Matrix Diagram
Caption: Decision matrix for crystallizing flexible bicyclic ether ketones. Note the loop-back for oils requiring derivatization.[1][2]
Critical Data Interpretation
Once the structure is solved, analyze the CIF (Crystallographic Information File) for these specific parameters to validate the conformation.
Transannular Distance ( )
-
Metric: Measure the distance between the bridgehead carbons (C1 and C5).
-
Significance:
Ring Puckering Parameters
Do not rely on visual inspection. Calculate the Cremer-Pople puckering parameters (
-
For the ketone-bearing ring:
-
Causality: If the ketone ring is a boat, check for endo-substituents at C7.[1][2] The steric clash is the likely cause.[1][2]
Anomalous Dispersion (Flack Parameter)
If you used the bromine derivative:
-
Flack Parameter (
): Should be near 0.0 (with small esd) for the correct absolute structure.[2] If , you have inverted the structure.[1]
Integrated Conformational Landscape
The diagram below illustrates the relationship between the synthesis, the resulting conformers, and the analytical validation.
Caption: The interplay between synthesis, conformational equilibrium, and analytical data sources.
References
-
IUCr Journals. (2020).[1][2] (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-one: Structure description and conformational analysis. International Union of Crystallography.[1][2] Link[1][2]
-
PubChem. (2025).[1][2] 9-oxabicyclo[3.3.1]nonan-2-one Compound Summary. National Library of Medicine.[1][2] Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link
-
BenchChem. (2025).[1][2][3] A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. Link[1][2]
-
MDPI. (2026).[1][2][4] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. Preprints.org.[1][2] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
Comparative Guide: 9-Oxabicyclo[3.3.1]nonan-2-one vs. 9-Azabicyclo[3.3.1]nonan-2-one
Executive Summary
This guide details the comparative reactivity of 9-oxabicyclo[3.3.1]nonan-2-one (9-Oxa-2-one) and 9-azabicyclo[3.3.1]nonan-2-one (9-Aza-2-one) . While both share the bicyclo[3.3.1]nonane skeleton, their reactivity profiles diverge significantly due to the electronic nature of the bridgehead heteroatom (Oxygen vs. Nitrogen) and the steric implications of the N-substituent.
Key Verdict:
-
9-Oxa-2-one acts as a highly electrophilic, rigid ketone. The bridgehead oxygen exerts a strong inductive electron-withdrawing effect (-I), activating the C2 carbonyl toward nucleophilic attack. It is a prime scaffold for stereoselective synthesis of tetrahydropyran derivatives.
-
9-Aza-2-one exhibits modulated reactivity.[1] The nitrogen bridge is less electronegative, making the C2 carbonyl less electrophilic than its oxa-counterpart. Crucially, unlike the 3-one isomer (Pseudopelletierine), the 2-one isomer lacks the geometry for strong transannular
interactions, resulting in reactivity governed more by steric hindrance of the N-substituent than by electronic delocalization.
Structural & Electronic Foundations
Conformation and Geometry
Both molecules predominantly adopt a chair-chair conformation. However, the bridgehead heteroatom dictates the accessibility of the "endo" and "exo" faces.
-
9-Oxa-2-one: The oxygen bridge is compact. The C2 carbonyl is sterically exposed on the exo face (away from the other ring). The endo face is shielded by the axial hydrogens of the C6-C8 ring.
-
9-Aza-2-one: The nitrogen atom is pyramidal and bears a substituent (R, often H, Methyl, or Benzyl). This R-group projects into the exo space, creating significant steric bulk above the bridge, which can invert stereoselectivity compared to the oxa-analog.
Lack of Transannular Interaction (The 2-one vs. 3-one Distinction)
It is critical to distinguish the 2-one from the more common 3-one (e.g., Pseudopelletierine).
-
3-one: The N-lone pair at position 9 points directly at the C3 carbonyl carbon, allowing strong transannular interaction.
-
2-one: The C2 carbonyl is vicinal to the bridgehead. The N-lone pair does not align with the C2
orbital. Therefore, the 9-Aza-2-one behaves as a functionalized cyclohexanone rather than a bicyclic cryptobase.
Figure 1: Structural drivers of reactivity differences between 9-oxa and 9-aza scaffolds.
Comparative Reactivity Profiles
Nucleophilic Addition (Hydride Reduction)
The reduction of the C2 ketone to an alcohol is the standard probe for stereoselectivity.
| Feature | 9-Oxabicyclo[3.3.1]nonan-2-one | 9-Azabicyclo[3.3.1]nonan-2-one |
| Primary Steric Barrier | C7/C8 Axial Hydrogens (Endo face) | N-Substituent (Exo face) + C7/C8 (Endo) |
| Reagent Approach | Exo-Attack preferred. | Endo-Attack becomes competitive/favored if N-R is bulky. |
| Major Product | Endo-Alcohol (Axial OH) | Exo-Alcohol (Equatorial OH) (often) |
| Selectivity Ratio | Typically >9:1 (Endo:Exo) | Variable (depends on N-protecting group) |
Mechanistic Insight: In the Oxa system, the reducing agent (e.g., NaBH4) approaches from the less hindered exo face (top), pushing the hydroxyl group into the endo position. In the Aza system, if the N-substituent is bulky (e.g., N-Benzyl), it blocks the exo approach. The reagent is forced to attack from the endo face (inside the cavity), despite the transannular hydrogens, yielding the exo alcohol.
Enolization and Alpha-Functionalization
-
9-Oxa: The C2 protons are acidic. Formation of enolates is facile. However, alkylation usually occurs from the exo face, preserving the thermodynamic preference.
-
9-Aza: The basic nitrogen can interfere with enolization conditions (self-buffering). Lewis acid catalysis (e.g., in Robinson annulation) requires masking the amine (e.g., as a carbamate or ammonium salt) to prevent catalyst poisoning.
Experimental Protocols
Protocol A: Stereoselective Reduction of 9-Oxabicyclo[3.3.1]nonan-2-one
Objective: Synthesis of endo-9-oxabicyclo[3.3.1]nonan-2-ol.
-
Preparation: Dissolve 9-oxabicyclo[3.3.1]nonan-2-one (1.0 equiv) in anhydrous MeOH (0.2 M). Cool to 0 °C.
-
Reduction: Add NaBH4 (1.5 equiv) portion-wise over 15 minutes.
-
Note: Gas evolution (
) will occur. Maintain temperature < 5 °C.
-
-
Workup: Stir for 1 hour at 0 °C. Quench with saturated
solution. -
Extraction: Extract with
(3x). Dry combined organics over .[2] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Outcome: >90% yield of the endo-alcohol (confirmed by coupling constants
Hz for eq-ax coupling).
Protocol B: Synthesis of 9-Aza-2-one Scaffold (via Ring Opening)
Objective: Accessing the 2-one skeleton from bis(oxirane) precursors (an established route for functionalized variants).
-
Reactants: Mix spirocyclic bis(oxirane) (trans-isomer) with primary amine (
, 2.2 equiv) in . -
Catalyst: Add
(20 equiv) as a Lewis Acid promoter. -
Conditions: Reflux at 80 °C for 5–10 hours.
-
Mechanism: Domino ring-opening followed by intramolecular cyclization.[3]
-
Isolation: Evaporate solvent and purify via column chromatography (SiO2, often requiring
in eluent).
Figure 2: Decision tree for stereoselective reduction based on bridgehead heteroatom and substitution.
Data Summary Table
| Property | 9-Oxabicyclo[3.3.1]nonan-2-one | 9-Azabicyclo[3.3.1]nonan-2-one |
| IR (C=O[4] Stretch) | ~1715-1725 cm⁻¹ (Typical Ketone) | ~1705-1715 cm⁻¹ (Slightly lower if N-interaction exists) |
| Dipole Moment | High (O and C=O vectors align) | Variable (Depends on N-lone pair vector) |
| C2 Reactivity | High (Inductively activated) | Moderate (Inductively deactivated by N vs O comparison) |
| Common Synthesis | Bis-epoxide opening / Oxonium-ene | Dieckmann condensation / Modified Robinson |
| Stability | Stable to acid/base | Basic N requires protection in acidic media |
References
-
Synthesis of 9-oxabicyclo[3.3.1]nonane via bis(oxirane) opening: Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. Source: Preprints.org / MDPI (2025/2026). URL:[Link]
-
Oxonium-Ene Synthesis Route: Title: A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Source: Organic Letters (ACS Publications). URL:[Link]
-
9-Azabicyclo[3.3.1]nonane-3-one (Contrast Reference): Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Source: Organic Syntheses (2022). URL:[Link]
-
Conformational Analysis of Bicyclo[3.3.1]nonanes: Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.[3][5] Source: RSC Advances (2023). URL:[Link]
Sources
Technical Guide: Structural Differentiation of 9-Oxabicyclo[3.3.1]nonan-2-one
Topic: Distinguishing 9-oxabicyclo[3.3.1]nonan-2-one from Isomeric Bicyclic Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Scaffold Challenge
In the synthesis of medium-sized ring therapeutics and marine neurotoxin analogs (e.g., brevetoxins), the 9-oxabicyclo[3.3.1]nonane skeleton is a privileged scaffold. However, synthetic routes targeting this system—particularly transannular etherification of cyclooctanoids—often yield thermodynamic or kinetic mixtures containing the desired [3.3.1] system alongside its [4.2.1] constitutional isomers .
Distinguishing 9-oxabicyclo[3.3.1]nonan-2-one (Target A) from 9-oxabicyclo[4.2.1]nonan-2-one (Isomer B) is not merely an academic exercise; it is a critical quality gate. The [3.3.1] system adopts a rigid twin-chair conformation that defines its pharmacological binding profile, whereas the [4.2.1] system possesses a flexible 5/7-fused ring system with vastly different vectoral projection of substituents.
This guide outlines a self-validating analytical workflow to unambiguously identify the [3.3.1] ketone using NMR, IR, and MS, prioritizing methods that detect the unique "twin-chair" rigidity.
Structural Analysis & Isomer Landscape
To distinguish the molecules, one must first understand their topology.
-
Target (A): 9-oxabicyclo[3.3.1]nonan-2-one
-
Topology: Two fused cyclohexane rings sharing positions 1, 5 (bridgeheads) and 9 (oxygen bridge).
-
Conformation: Predominantly Chair-Chair (CC) . This rigidity is the diagnostic handle.
-
Ketone Location: Position 2 (within a 6-membered ring).
-
-
Primary Isomer (B): 9-oxabicyclo[4.2.1]nonan-2-one
-
Topology: A cycloheptane fused to a cyclopentane (or tetrahydrofuran fused to a 7-membered carbocycle).
-
Ketone Location: Position 2 (typically within the 5-membered ring segment in common synthetic misfires, or the 7-membered ring depending on the precursor oxidation state).
-
Key Difference: Ring strain and symmetry.[1]
-
Visualization: Structural Logic Flow
The following diagram illustrates the decision logic based on ring size and strain.
Caption: Logical decision tree for distinguishing bicyclic ether isomers based on ring strain (IR) and conformational rigidity (NMR).
Spectroscopic Differentiation Protocols
A. Infrared Spectroscopy (The "Quick Screen")
The carbonyl stretching frequency (
| Feature | 9-oxabicyclo[3.3.1]nonan-2-one (Target) | 9-oxabicyclo[4.2.1]nonan-2-one (Isomer) | Mechanism |
| 1710 – 1718 cm⁻¹ | 1740 – 1755 cm⁻¹ (if in 5-ring) | Ring Strain (Bond Angle Deformation) | |
| Rationale | The ketone is in a 6-membered ring adopting a chair conformation, behaving like cyclohexanone. | If the ketone is in the 5-membered bridge (common), strain increases the bond order, raising frequency. |
Protocol:
-
Prepare a thin film (neat) or KBr pellet of the purified oil/solid.
-
Acquire spectrum (4 scans min).
-
Decision: If
cm⁻¹, reject the [3.3.1] structure immediately.
B. NMR Spectroscopy (The "Gold Standard")
NMR provides definitive proof of the Chair-Chair conformation unique to the [3.3.1] system.
1. Bridgehead Differentiation (
H NMR)
In 9-oxabicyclo[3.3.1]nonan-2-one, the symmetry is broken by the ketone.
-
H1 (Bridgehead
to C=O): Deshielded (~2.6 – 2.9 ppm). -
H5 (Bridgehead distal): distinct shift (~3.8 – 4.2 ppm, adjacent to ether oxygen).
-
Isomer Contrast: In [4.2.1] systems, the bridgehead protons often appear as broad multiplets with less distinct separation if the ring fusion is flexible.
2. The "W-Coupling" Diagnostic
The rigid [3.3.1] framework facilitates long-range "W-plan" coupling (
-
Observation: Look for a doublet of doublets (dd) or small splitting (
Hz) in the equatorial protons of the non-ketone ring (C6, C7, C8 region). -
Significance: This coupling is impossible in the flexible [4.2.1] system or the boat conformation.
3.
C NMR Chemical Shifts
-
C9 (Bridge Carbon): In [3.3.1] systems, the bridge carbons (C1/C5) are typically found between 65–75 ppm .
-
Carbonyl (C2): ~210 ppm.
C. Mass Spectrometry (Fragmentation Logic)
While isomers often have identical molecular ions (
-
Target [3.3.1]:
-cleavage at the ketone typically leads to opening of the 6-membered ring, followed by loss of or CO. -
Isomer [4.2.1]: Fragmentation often yields dominant ions related to the cleavage of the 5-membered ring or tetrahydrofuran moiety.
Experimental Workflow: Synthesis & Verification
This protocol assumes the synthesis via transannular etherification of a cyclooctenone precursor, a common route where both isomers are generated.
Synthesis Context
-
Precursor: 5-hydroxycyclooctanone or epoxy-cyclooctane derivatives.
-
Reagent: Lewis Acid (e.g.,
) or Brønsted Acid. -
Risk: Kinetic control favors [4.2.1] (5-membered ring formation), while thermodynamic control favors [3.3.1] (6-membered chairs).
Step-by-Step Characterization Protocol
-
Isolation: Purify crude reaction mixture via flash chromatography (Silica gel, Hexane:EtOAc gradient). The [3.3.1] isomer is typically less polar than the [4.2.1] diols but may co-elute with other ethers.
-
IR Screen: Run FTIR on all fractions containing the correct mass (
for ). Discard fractions with carbonyl >1735 cm⁻¹. -
NMR Validation:
-
Dissolve candidate in
. -
Check H1/H5: Locate the bridgehead protons. H5 (ether-adjacent) should be a multiplet at ~4.0 ppm.
-
Check H1: Locate the proton alpha to ketone (~2.6 ppm).
-
NOESY Experiment (Crucial): Irradiate H1.
-
Positive Result ([3.3.1]): Strong NOE to H5 (bridgehead-bridgehead proximity in twin-chair) and specific axial protons.
-
Negative Result: Suggests the more distant bridgeheads of the [4.2.1] system.
-
-
Workflow Diagram
Caption: Experimental workflow for isolating and validating the target scaffold from crude mixtures.
Comparative Data Summary
The following table summarizes the definitive properties for the target versus its most common structural isomer.
| Property | 9-oxabicyclo[3.3.1]nonan-2-one | 9-oxabicyclo[4.2.1]nonan-2-one |
| Ring System | Fused 6,6-bicyclic ether | Fused 5,7-bicyclic ether |
| IR | 1715 ± 5 cm⁻¹ (Unstrained) | 1745 ± 5 cm⁻¹ (Strained 5-ring) |
| Distinct separation (H1 vs H5) | Often overlapped or less distinct | |
| Conformation | Rigid Twin-Chair | Flexible |
| Key NOE | Strong H1 | Weak or absent H1 |
| Synthesis Origin | Thermodynamic product (Acid cat.) | Kinetic product (Radical/Acid) |
References
-
MDPI. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. Retrieved from [Link]
-
Organic Letters. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Retrieved from [Link]
-
PubChem. (2025).[2] 9-oxabicyclo[3.3.1]nonan-2-one Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Retrieved from [Link]
Sources
Comparative Guide: Spectroscopic Characterization of Bridgehead Protons in Oxabicycles
Topic: Spectroscopic Characterization of Bridgehead Protons in Oxabicycles Content Type: Publish Comparison Guide
Executive Summary
The 7-oxabicyclo[2.2.1]heptane scaffold (oxanorbornane) is a privileged structure in medicinal chemistry, serving as the core for cantharidin analogues, carbohydrate mimics, and Diels-Alder adducts. However, the rigid bicyclic geometry creates a unique spectroscopic challenge: the "Karplus blind spot."
In these systems, the bridgehead protons (H1/H4) often fail to couple with adjacent endo-protons due to a ~90° dihedral angle, rendering standard
The Physics of the Scaffold
To interpret the data correctly, one must understand the rigid geometry that dictates the spectroscopic observables.
The "Karplus Anomaly" in Oxabicycles
Unlike flexible alkyl chains, the oxabicyclic ring is locked.
-
Bridgehead (H1)
Endo-Proton (H2n): The dihedral angle is approximately 90° .[1] According to the Karplus equation, approaches 0 Hz .[2] -
Bridgehead (H1)
Exo-Proton (H2x): The dihedral angle is approximately 35–45° . This results in a measurable of 4.0 – 5.5 Hz .
The Diagnostic Rule:
-
If the bridgehead proton appears as a sharp singlet (or broadened singlet), the adjacent proton is likely endo (meaning the substituent is exo).
-
If the bridgehead proton appears as a doublet (
Hz), the adjacent proton is likely exo (meaning the substituent is endo).
Chemical Shift Environment
The oxygen bridge exerts a strong electronegative deshielding effect.
-
Bridgehead Protons: Typically resonate at
4.2 – 5.2 ppm . -
Carbocyclic Analog (Norbornane): Bridgehead protons resonate significantly upfield (
2.0 – 2.5 ppm).
Comparative Analysis of Techniques
| Feature | Method A: Standard 1D | Method B: 1D Selective NOESY | Method C: 2D HSQC-TOCSY | Method D: Pure Shift NMR |
| Primary Utility | Initial screening, purity check. | Definitive stereochemical assignment. | Resolving overlapping spin systems. | Ultra-high resolution in complex mixtures. |
| Resolution | Medium (often crowded). | High (isolates specific interactions). | High (spreads signal into 2D). | Very High (collapses multiplets). |
| Stereo-Confidence | Low to Medium (relies on | Very High (direct spatial evidence). | Medium (relies on connectivity). | Medium (clarifies |
| Experimental Time | < 5 mins. | 10–20 mins. | 1–4 hours. | 20–60 mins. |
| Key Limitation | Cannot distinguish endo-H (singlet) from quaternary carbon neighbor. | Requires optimization of mixing time. | Lower sensitivity; long acquisition.[3] | Requires specialized pulse sequences (e.g., PSYCHE). |
Detailed Assessment[4]
Method A: Standard 1D
H NMR (The Baseline)
While fast, this method is prone to "false negatives." If a bridgehead proton appears as a singlet, it could mean the neighbor is endo, OR it could mean there is no neighbor (quaternary carbon).
-
Verdict: Use for preliminary assignment only.
Method B: 1D Selective NOESY (The Gold Standard)
This is the most robust method for this specific scaffold. By selectively irradiating the bridgehead proton, you can observe Through-Space interactions.
-
Bridgehead
Exo-Proton: Strong NOE signal (distance ~2.4 Å). -
Bridgehead
Endo-Proton: Weak or Null NOE signal (distance >3.0 Å). -
Verdict: Required for publication-quality assignment.
Method D: Pure Shift NMR (The Modern Alternative)
In highly substituted oxabicycles, the "picket fence" of overlapping multiplets makes
-
Verdict: Essential when analyzing mixtures or complex Diels-Alder adducts where signals overlap heavily.
Experimental Protocols
Protocol 1: The "Zero-J" Confirmation Workflow
Objective: Confirm stereochemistry of a substituent at C2.
-
Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL CDCl
. Avoid DMSO-d unless necessary for solubility, as viscosity broadens lines, obscuring the small 4 Hz couplings. -
Acquire 1D
H NMR:-
Locate the bridgehead signal (
4.5–5.0 ppm). -
Apply window function (Gaussian multiplication, lb = -0.3, gb = 0.3) to enhance resolution.
-
-
Analyze Multiplicity:
-
Doublet (
Hz): Proton is Exo. Substituent is Endo . -
Singlet: Proton is Endo. Substituent is Exo .
-
Protocol 2: 1D Selective NOESY Setup
Objective: Validate spatial proximity when
-
Pulse Sequence: selnogp (Bruker) or equivalent 1D NOESY with gradient selection.
-
Excitation: Set the selective pulse (Gaussian or shaped pulse) exactly on the bridgehead resonance. Selectivity width should be ~50-80 Hz to avoid hitting neighbors.
-
Mixing Time (
):-
Small Molecule (MW < 500): Set
ms. (Shorter times yield insufficient buildup; longer times allow spin diffusion). -
Mid-Size/Viscous: If MW > 700, use ROESY (selrogp) with
ms to avoid the zero-crossing point of the NOE.
-
-
Processing: Phase the irradiated peak negative. Genuine NOE contacts will appear positive.
Visualizations
Diagram 1: Stereochemical Assignment Logic
This decision tree guides the researcher from the raw spectrum to the final stereochemical assignment.
Caption: Decision tree for assigning stereochemistry in 7-oxabicyclo[2.2.1]heptane systems based on J-coupling and NOE data.
Diagram 2: The Karplus Geometry
Visualizing why the coupling constants differ so drastically.
Caption: Geometric basis for the "False Singlet" phenomenon. The 90° dihedral angle with endo-protons nullifies the J-coupling.
References
-
BenchChem. "An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride." BenchChem Technical Guides. Link
-
University of Michigan. "endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control." Journal of Chemical Education, 1997. Link
-
ChemicalBook. "7-Oxabicyclo[2.2.1]heptane NMR Spectrum and Data." ChemicalBook Database. Link
-
UCLA Chemistry. "Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives: W-Effect on Chemical Shifts." UCLA Department of Chemistry and Biochemistry. Link
-
Manchester NMR Methodology Group. "Pure Shift NMR: Suppressing multiplet structure." University of Manchester. Link
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 9-oxabicyclo[3.3.1]nonan-2-one
As drug development and phytochemical research advance, the use of specialized bicyclic compounds like 9-oxabicyclo[3.3.1]nonan-2-one (C8H12O2) is increasingly common. While often utilized as a synthetic intermediate or identified in specific plant extracts, its dual functional groups—a ketone and a bicyclic ether—present unique logistical and safety challenges during laboratory disposal.
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a rigorous chemical workflow. This guide provides the mechanistic reasoning and self-validating protocols necessary to safely decommission and dispose of 9-oxabicyclo[3.3.1]nonan-2-one.
Mechanistic Insight: The Peroxide Hazard
To safely dispose of 9-oxabicyclo[3.3.1]nonan-2-one, one must first understand its reactivity. The ether linkage within the bicyclic framework is highly susceptible to auto-oxidation. Atmospheric oxygen can abstract a hydrogen atom from the carbon alpha to the ether oxygen, generating a carbon-centered radical. This radical rapidly reacts with O₂ to form a peroxy radical (ROO•), which subsequently undergoes unimolecular reactions to form shock-sensitive hydroperoxides[1].
If these peroxides are allowed to concentrate—particularly during waste consolidation or solvent evaporation—they pose a severe explosion hazard[2]. Consequently, 9-oxabicyclo[3.3.1]nonan-2-one must be managed strictly under Class B peroxide-forming chemical guidelines, requiring testing prior to disposal[3].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Operational Implication for Disposal |
| Molecular Formula | C8H12O2 | Must be segregated as non-halogenated organic waste. |
| Functional Groups | Bicyclic ether, Ketone | Prone to auto-oxidation (peroxide formation); highly flammable. |
| Peroxide Class | Class B (Hazard on Concentration) | Must test for peroxides every 6 months or immediately prior to disposal[3]. |
| EPA Waste Code | D001 (Ignitable), potentially D003 | Segregate from oxidizers; mandate RCRA-approved incineration[4]. |
Disposal Workflow & Decision Matrix
The following logic tree dictates the operational flow for decommissioning this chemical. You must never bypass the peroxide testing phase.
Decision matrix for the safe disposal of 9-oxabicyclo[3.3.1]nonan-2-one.
Step-by-Step Disposal Methodologies
Every protocol described below is designed as a self-validating system. Do not proceed to the next step until the current step's validation criteria are met.
Protocol 1: Peroxide Quantification and Neutralization
Causality: Before 9-oxabicyclo[3.3.1]nonan-2-one can be safely transported or incinerated, any accumulated hydroperoxides must be chemically reduced. We utilize Ferrous Sulfate (FeSO₄), which acts as an electron donor, reducing the unstable O-O peroxide bond to yield stable alcohols and ferric ions (Fe³⁺).
-
Step 1: Visual Inspection. Examine the container without moving it. If crystalline solids are visible around the cap or suspended in the liquid, STOP . The container is highly shock-sensitive. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department immediately[5].
-
Step 2: Quantification. If no crystals are present, carefully open the container in a certified fume hood. Dip a Potassium Iodide (KI) peroxide test strip into the chemical for 1 second. Read the concentration after 15 seconds.
-
Step 3: Neutralization (If > 80 ppm). For every 100 mL of 9-oxabicyclo[3.3.1]nonan-2-one, add 10 mL of a freshly prepared 5% (w/v) aqueous FeSO₄ solution.
-
Step 4: Agitation. Stir gently using a PTFE magnetic stir bar for 15 minutes. Avoid vigorous shaking to prevent mechanical initiation of unreacted peroxides[2].
-
Step 5: Self-Validation. Retest the organic layer with a new KI strip. The concentration must read < 5 ppm. If it does not, repeat Steps 3 and 4 until validated.
Protocol 2: Waste Segregation and RCRA Manifesting
Causality: As a ketone-ether hybrid, this compound is highly flammable (EPA Waste Code D001)[4]. It must be strictly segregated from halogenated waste to prevent the formation of highly toxic dioxins during downstream incineration, and kept away from oxidizers to prevent spontaneous ignition.
-
Step 1: Primary Packaging. Transfer the neutralized 9-oxabicyclo[3.3.1]nonan-2-one into a high-density polyethylene (HDPE) or amber glass waste carboy. Amber glass is highly preferred to prevent UV-catalyzed radical re-initiation during storage[6].
-
Step 2: Chemical Compatibility. Ensure the waste container contains ONLY non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate). Do NOT mix with nitric acid, piranha solution, or heavy metal waste.
-
Step 3: Labeling. Affix a standard Hazardous Waste label. Explicitly list "9-oxabicyclo[3.3.1]nonan-2-one" and "Water" (if aqueous FeSO₄ was added during neutralization). Mark the primary hazard as "Flammable".
-
Step 4: Storage & Transfer. Store the sealed container in a grounded, ventilated flammable storage cabinet. Submit a waste pickup request to EHS for final RCRA-compliant incineration[4].
References
-
Title: Section 7C: Peroxide Forming Compounds and Reactives. Source: Princeton University. URL:[Link]
-
Title: Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals. Source: The Journal of Physical Chemistry A (ACS Publications). URL: [Link]
-
Title: The Silent Menace: Crystallized Ethyl Ether and Its Explosive Dangers. Source: OSHACode EHS Training. URL:[Link]
-
Title: Hazardous Waste Disposal Guide. Source: Northwestern University. URL: [Link]
-
Title: Peroxide Forming Chemicals. Source: Florida Tech. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 3. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. oshacode.com [oshacode.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
